2-Fluoro-2'-methoxybenzophenone
Description
BenchChem offers high-quality 2-Fluoro-2'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZHJHDLSUCHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641468 | |
| Record name | (2-Fluorophenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-05-2 | |
| Record name | (2-Fluorophenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Substituted Benzophenones in Modern Chemistry
An In-depth Technical Guide to 2-Fluoro-2'-methoxybenzophenone (CAS 890098-05-2)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Substituted benzophenones are a class of diaryl ketones that serve as a cornerstone in various scientific disciplines, including medicinal chemistry, materials science, and photochemistry.[1] Their rigid diaryl structure provides a versatile scaffold that can be functionalized to modulate electronic properties, conformational preferences, and biological activity.[2] The introduction of specific substituents, such as fluorine and methoxy groups, allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[3][4] 2-Fluoro-2'-methoxybenzophenone is a prime example of a strategically designed molecule, incorporating a fluorine atom, known for its ability to enhance metabolic resistance and binding interactions, and a methoxy group, which can influence conformation and electronic properties. This guide provides an in-depth technical overview of 2-Fluoro-2'-methoxybenzophenone, from its synthesis and characterization to its potential applications and safety considerations, offering a valuable resource for professionals in drug discovery and chemical research.
Molecular Structure and Physicochemical Properties
2-Fluoro-2'-methoxybenzophenone possesses a unique structural arrangement where the fluorine and methoxy groups are positioned on adjacent phenyl rings in the ortho positions relative to the ketone linker. This substitution pattern is expected to induce significant steric and electronic effects, influencing the molecule's overall conformation and reactivity.
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 890098-05-2 | N/A |
| Molecular Formula | C₁₄H₁₁FO₂ | Calculated |
| Molecular Weight | 230.24 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Based on similar benzophenone derivatives[5] |
| Melting Point | Expected to be in the range of 30-50 °C | Based on the melting point of 2-methoxybenzophenone (33-39°C)[5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexane); insoluble in water. | General solubility of benzophenones |
| logP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 3-4 | The presence of a fluorine atom generally increases lipophilicity[4] |
Strategic Synthesis of 2-Fluoro-2'-methoxybenzophenone
The synthesis of unsymmetrically substituted benzophenones like 2-Fluoro-2'-methoxybenzophenone can be approached through several established synthetic methodologies. The choice of route often depends on the availability of starting materials, desired scale, and regiochemical control. Two of the most powerful and versatile methods are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.
Friedel-Crafts Acylation: A Classic Approach
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[6] In the context of 2-Fluoro-2'-methoxybenzophenone, a logical approach would involve the reaction of 2-fluoroanisole with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).[7] The suspension is cooled to 0-5 °C in an ice bath.
-
Addition of Reactants: A solution of 2-methoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension. Following this, 2-fluoroanisole (1.0-1.2 equivalents) is added dropwise, maintaining the temperature below 10 °C to control the exothermic reaction.[7]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-16 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 2-Fluoro-2'-methoxybenzophenone.
Suzuki-Miyaura Cross-Coupling: A Modern Alternative
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds, particularly for the synthesis of biaryl systems.[8][9] This approach offers excellent functional group tolerance and often proceeds under milder conditions than Friedel-Crafts acylation.[10] For the synthesis of 2-Fluoro-2'-methoxybenzophenone, this would involve the coupling of a suitable arylboronic acid with an aryl halide, followed by oxidation of an intermediary functional group.
Synthetic Workflow: Suzuki-Miyaura Coupling Approach
Caption: Synthetic workflow for 2-Fluoro-2'-methoxybenzophenone via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a solution of 2-methoxybromobenzene (1.0 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) are added 2-fluorophenylboronic acid (1.1-1.5 equivalents) and a base such as sodium carbonate or potassium phosphate (2.0-3.0 equivalents).[9][10]
-
Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, is added to the mixture.
-
Reaction Progression: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 60 to 100 °C for several hours, with progress monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude 2-fluoro-2'-methoxybiphenyl is then purified by column chromatography.
-
Subsequent Oxidation: The purified biphenyl intermediate would then need to be converted to the final benzophenone product. This could be achieved through a Friedel-Crafts acylation with an appropriate acylating agent, followed by any necessary deprotection steps, or through direct oxidation if a suitable precursor containing a benzylic methylene or alcohol group was synthesized.
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation of 2-Fluoro-2'-methoxybenzophenone relies on a combination of standard spectroscopic techniques. The predicted spectral data are based on the known effects of fluoro and methoxy substituents on the benzophenone scaffold.
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons would appear in the range of δ 6.8-8.0 ppm. The protons on the methoxy-substituted ring are expected to be more shielded (further upfield) than those on the fluoro-substituted ring. The methoxy group itself would present as a singlet at approximately δ 3.8-4.0 ppm. Due to the ortho-substitution on both rings, complex splitting patterns (doublets, triplets, and multiplets) are expected for the aromatic protons. |
| ¹³C NMR | The carbonyl carbon is expected to resonate in the downfield region, around δ 195-200 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). The carbon of the methoxy group will appear around δ 55-60 ppm. Aromatic carbons will be observed in the range of δ 110-165 ppm. |
| IR Spectroscopy | A strong, characteristic carbonyl (C=O) stretching band is expected between 1650 and 1670 cm⁻¹.[11] The presence of C-F stretching vibrations will be observed in the range of 1100-1300 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be seen in the 1450-1600 cm⁻¹ region.[12] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 230.24. Characteristic fragmentation patterns for benzophenones would include the loss of the phenyl and substituted phenyl groups. |
| UV-Vis Spectroscopy | Benzophenones typically exhibit two main absorption bands: a strong π→π* transition around 250 nm and a weaker n→π* transition at longer wavelengths, often above 300 nm.[13][14] The exact positions of these bands will be influenced by the electronic effects of the fluoro and methoxy substituents. |
Potential Applications in Drug Discovery and Beyond
The unique combination of a fluorine atom and a methoxy group in the 2-Fluoro-2'-methoxybenzophenone scaffold suggests several potential applications, particularly in the realm of medicinal chemistry.
-
Scaffold for Bioactive Molecules: The benzophenone core is a well-established "privileged scaffold" in drug discovery, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
-
Modulation of Pharmacokinetic Properties: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase lipophilicity, potentially improving membrane permeability.[3][4]
-
Fine-Tuning of Receptor Binding: The electronic properties of the fluorine and methoxy groups can influence the molecule's ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions.
-
Photochemical Applications: Benzophenone and its derivatives are well-known photosensitizers and are used as photoinitiators in polymerization reactions.[15] The electronic perturbations from the substituents in 2-Fluoro-2'-methoxybenzophenone could modulate its photochemical properties for specialized applications.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[16]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[17]
-
If swallowed: Rinse mouth and seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion: A Versatile Building Block with Significant Potential
2-Fluoro-2'-methoxybenzophenone represents a valuable and strategically designed chemical entity. Its synthesis can be achieved through robust and well-established organic reactions, and its structure can be unequivocally confirmed by standard spectroscopic methods. The presence of both a fluorine atom and a methoxy group on the benzophenone scaffold imparts a unique set of physicochemical properties that make it an attractive building block for the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand, synthesize, and utilize this promising compound in their scientific endeavors.
References
- Suzuki, A. (1981). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.
- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. BenchChem.
- The Journal of Organic Chemistry. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- Organic Letters. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation.
- PMC. (2022).
- BenchChem. (2025). A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones. BenchChem.
- Vedantu. How to convert benzene to benzophenone class 11 chemistry CBSE. Vedantu.
- Journal of the Chemical Society C: Organic. (1968). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. RSC Publishing.
- ECHEMI. Synthesis of benzophenone. ECHEMI.
- ResearchGate. (2018). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between...
- Organic Letters. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.
- Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.
- Semantic Scholar. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar.
- Cheméo. Chemical Properties of 2'-Fluoro-2-hydroxy-4-methoxybenzophenone (CAS 3119-88-8). Cheméo.
- AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing.
- ResearchGate. (2025). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Fluorobenzophenone. Fisher Scientific.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzophenone. Thermo Fisher Scientific.
- Sigma-Aldrich. (2025).
- Apollo Scientific. (2023). 2-Fluoro-4-methoxybenzoic acid. Apollo Scientific.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenol. Fisher Scientific.
- MolCore. 90098-05-8 | α-[(3-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid. MolCore.
- BenchChem. (2025). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
- NIST WebBook. 2'-Fluoro-2-hydroxy-4-methoxybenzophenone. NIST.
- Synthonix. 90098-05-8 | α-[(3-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid. Synthonix.
- PMC. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
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- Santa Cruz Biotechnology. 2-Fluoro-4′-methoxybenzophenone, CAS 66938-29-2. SCBT.
- Pure Synth. 5-Chloro-2-Thiophenesulfonamide 98.0%(GC). Pure Synth.
- St. Paul's Cathedral Mission College. IR NMR Chart New. St.
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Comparative Technical Analysis: 2-Fluoro-2'-methoxybenzophenone vs. 4'-Methoxy Isomers
This technical guide provides an in-depth comparative analysis of 2-Fluoro-2'-methoxybenzophenone (the ortho-isomer) and its 4'-methoxy counterpart (the para-isomer, 2-Fluoro-4'-methoxybenzophenone).
Executive Summary
In medicinal chemistry and materials science, the positional isomerism of the methoxy group on the 2-fluorobenzophenone core dictates profound differences in molecular topology, electronic distribution, and synthetic accessibility.
-
2-Fluoro-4'-methoxybenzophenone (CAS 66938-29-2): Characterized by electronic conjugation and synthetic ease via electrophilic aromatic substitution. It is a preferred scaffold for photoinitiators and polymer precursors.
-
2-Fluoro-2'-methoxybenzophenone (CAS 890098-05-2): Characterized by high steric strain and "twist" conformation. It is a critical pharmacophore in kinase inhibitor design where non-planar topology is required for selectivity.
This guide dissects these differences, providing validated protocols and mechanistic insights for researchers.
Part 1: Structural Dynamics & Electronic Profile
The core distinction between these isomers lies in the Ortho-Effect , which disrupts planarity and alters electronic resonance.
Conformational Analysis (The "Twist")
Benzophenones are rarely planar due to steric repulsion between the ortho-hydrogens of the phenyl rings. However, introducing an ortho-methoxy substituent (2'-OMe) dramatically exacerbates this twist.
-
4'-Methoxy Isomer: The molecule adopts a twist angle (
) of approximately 30° . This allows for significant orbital overlap between the methoxy lone pair, the phenyl ring, and the carbonyl -system. The molecule exhibits "Push-Pull" electronics (Methoxy donor Carbonyl acceptor). -
2'-Methoxy Isomer: The steric clash between the carbonyl oxygen and the 2'-methoxy group forces the ring to rotate out of plane, increasing
to 50–60° . This Steric Inhibition of Resonance decouples the methoxy group from the carbonyl, localizing electron density and altering the dipole moment.
Graphviz Visualization: Steric vs. Electronic Control
The following diagram illustrates the structural consequences of the methoxy positioning.
Figure 1: Structural divergence driven by steric hindrance in the ortho-isomer versus electronic conjugation in the para-isomer.
Part 2: Synthetic Pathways & Challenges
The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the methoxy group in Electrophilic Aromatic Substitution (EAS).
The Friedel-Crafts Trap
Scenario: Reacting 2-fluorobenzoyl chloride with anisole (methoxybenzene).
-
Result: The methoxy group is a strong ortho, para-director, but steric hindrance heavily favors the para position.
-
Outcome: This route yields >90% 4'-methoxy isomer . It is NOT viable for synthesizing the 2'-methoxy isomer in high yield.
Validated Protocols
Protocol A: Synthesis of 2-Fluoro-4'-methoxybenzophenone (The "Easy" Route)
-
Reagents: 2-Fluorobenzoyl chloride (1.0 eq), Anisole (1.1 eq), AlCl
(1.2 eq), DCM. -
Procedure:
-
Suspend AlCl
in dry DCM at 0°C. -
Add 2-Fluorobenzoyl chloride dropwise.
-
Add Anisole slowly (maintaining T < 5°C).
-
Stir at RT for 4 hours. Quench with ice/HCl.
-
Yield: ~85-90%. Recrystallize from Ethanol.
-
Protocol B: Synthesis of 2-Fluoro-2'-methoxybenzophenone (The "Hard" Route)
-
Mechanism: Grignard Addition with Nitrile (to avoid regioselectivity issues).
-
Reagents: 2-Bromo-anisole (precursor), Mg turnings, 2-Fluorobenzonitrile.
-
Rationale: By using a pre-functionalized ortho-bromoanisole, we force the position of the methoxy group, bypassing the EAS selectivity rules.
-
Procedure:
-
Grignard Formation: React 2-bromoanisole (1.0 eq) with Mg turnings in dry THF to form 2-methoxyphenylmagnesium bromide.
-
Addition: Cool Grignard solution to 0°C. Add 2-Fluorobenzonitrile (0.9 eq) in THF dropwise.
-
Imine Hydrolysis: Reflux for 3 hours. The intermediate is the ketimine salt.
-
Quench: Pour into acidic water (H
SO /Ice) and reflux for 1 hour to hydrolyze the imine to the ketone. -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Yield: ~65-75%.
-
Part 3: Physicochemical & Biological Profile
Data Comparison Table
| Property | 2-Fluoro-4'-methoxy (Para) | 2-Fluoro-2'-methoxy (Ortho) | Implication |
| Melting Point | 96–98 °C | 55–60 °C (Predicted) | Ortho disrupts crystal packing, lowering MP. |
| Solubility | Moderate (Organic) | High (Organic) | Ortho isomer is more lipophilic and soluble due to lower lattice energy. |
| UV | ~290 nm (Strong) | ~260 nm (Hypsochromic shift) | Loss of conjugation in ortho shifts absorption to lower wavelengths. |
| Metabolic Stability | Low (O-Demethylation) | High (Steric Shielding) | Ortho-methoxy is shielded from CYP450 enzymes. |
Medicinal Chemistry: The "Ortho-Effect" in Drug Design
In kinase inhibitors (e.g., p38 MAPK), the 2-Fluoro-2'-methoxy scaffold is often superior.
-
Mechanism: The "twist" conformation mimics the transition state of biaryl bonds in enzyme pockets.
-
Metabolism: The 4'-methoxy group is an exposed "metabolic handle," rapidly converted to a phenol (high clearance). The 2'-methoxy group is sterically shielded, extending the drug's half-life (
).
Figure 2: Metabolic stability differentiation. The ortho-methoxy group resists enzymatic degradation due to steric shielding.
Part 4: References
-
National Institute of Standards and Technology (NIST). 2'-Fluoro-2-hydroxy-4-methoxybenzophenone - Chemical Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
Cox, P. J., et al. (2008).[4] Conformations of substituted benzophenones.[5][6][7] Acta Crystallographica Section B. [Link]
-
Master Organic Chemistry. The Friedel-Crafts Acylation Reaction: Mechanism and Regioselectivity.[Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Contextual reference for Ortho-Effect in drug design).
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An In-depth Technical Guide to (2-Fluorophenyl)(2-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-fluorophenyl)(2-methoxyphenyl)methanone, a fluorinated benzophenone derivative of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, and analytical characterization, offering field-proven insights and detailed methodologies.
Chemical Identity and Nomenclature
The compound commonly referred to as 2-Fluoro-2'-methoxybenzophenone is systematically named (2-fluorophenyl)(2-methoxyphenyl)methanone according to IUPAC nomenclature. The presence of fluorine and methoxy substituents on the aromatic rings significantly influences its electronic properties, reactivity, and biological activity, making it a valuable scaffold in the design of novel molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2-fluorophenyl)(2-methoxyphenyl)methanone |
| Synonyms | 2-Fluoro-2'-methoxybenzophenone |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.24 g/mol |
| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=C2F |
| InChI Key | InChIKey=AQDHZUFSERDQCA-UHFFFAOYSA-N[2] |
| CAS Number | Not explicitly assigned for this specific isomer. Related isomers have distinct CAS numbers (e.g., (2-Fluorophenyl)(4-methoxyphenyl)methanone: 66938-29-2[3]). Researchers should verify the identity of their material through analytical characterization. |
Physicochemical and Safety Data
The strategic incorporation of a fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The methoxy group also plays a crucial role in defining the molecule's conformation and electronic distribution.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Data not available for this specific isomer. For comparison, (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone has a melting point of 55.5-59.5 °C.[5] | - |
| Boiling Point | Data not available for this specific isomer. For comparison, (3-Fluoropyridin-2-yl)(phenyl)methanone has a predicted boiling point of 316-320 °C.[6] | - |
| Solubility | Expected to be soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. | - |
| Appearance | Likely a solid at room temperature. | - |
Safety and Handling
As with all benzophenone derivatives, appropriate safety precautions should be observed.
-
Hazard Statements : While specific GHS classifications for this isomer are unavailable, related compounds are known to cause skin and eye irritation.[7]
-
Precautionary Statements :
Synthesis and Mechanism
The primary synthetic route to (2-fluorophenyl)(2-methoxyphenyl)methanone is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a powerful tool for the formation of carbon-carbon bonds to an aromatic ring.[9]
Reaction Mechanism: Friedel-Crafts Acylation
The synthesis involves the reaction of 2-fluoroanisole with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Friedel-Crafts acylation workflow.
Experimental Protocol: Synthesis of (2-fluorophenyl)(2-methoxyphenyl)methanone
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions.
-
Reaction Setup :
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reactants :
-
Dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 2-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Following the addition, add 2-methoxy-anisole (1.0 equivalent) dropwise to the reaction mixture.
-
-
Reaction and Work-up :
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
-
Purification :
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (2-fluorophenyl)(2-methoxyphenyl)methanone.
-
Analytical Characterization
Unambiguous structural elucidation is critical for confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for structural elucidation.
Table 3: Predicted and Representative Spectroscopic Data
| Technique | Predicted/Representative Data | Interpretation |
| ¹H NMR | Aromatic protons (δ 6.8-7.8 ppm, multiplets), Methoxy protons (δ ~3.8 ppm, singlet). The fluorine atom will cause splitting of adjacent proton signals. | Confirms the presence of both aromatic rings and the methoxy group. Coupling patterns provide information on substituent positions. |
| ¹³C NMR | Carbonyl carbon (δ ~195 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55 ppm). Carbon signals will show coupling with the fluorine atom (¹JCF, ²JCF, etc.).[10] | Determines the number of unique carbon environments and confirms the presence of the carbonyl and methoxy groups. C-F coupling constants are diagnostic. |
| IR Spectroscopy | Strong C=O stretch (~1660-1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), Aromatic C-H stretches (>3000 cm⁻¹).[11] | Identifies key functional groups: the ketone carbonyl, the ether linkage, and the carbon-fluorine bond. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 230.24. Characteristic fragmentation patterns include the loss of the fluoro and methoxy groups.[12] | Confirms the molecular weight and provides further structural information through fragmentation analysis. |
Applications in Drug Discovery and Development
Fluorinated benzophenones are privileged structures in medicinal chemistry due to their ability to serve as versatile intermediates and key pharmacophoric elements. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.[4]
-
Scaffold for Bioactive Molecules : The benzophenone core is present in numerous compounds with a wide range of biological activities. The specific substitution pattern of (2-fluorophenyl)(2-methoxyphenyl)methanone makes it a valuable starting material for the synthesis of more complex molecules targeting various receptors and enzymes.
-
Probes for Chemical Biology : The unique spectroscopic signature of the fluorine atom allows for its use in ¹⁹F NMR studies to probe protein-ligand interactions and conformational changes in biological systems.
-
Intermediate in Pharmaceutical Synthesis : This compound can serve as a key building block in multi-step syntheses of active pharmaceutical ingredients (APIs). The reactivity of the ketone and the potential for further functionalization of the aromatic rings make it a versatile synthetic intermediate.
Conclusion
(2-Fluorophenyl)(2-methoxyphenyl)methanone is a fluorinated aromatic ketone with significant potential in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The unique combination of its substituents provides a platform for the development of novel compounds with tailored biological and physicochemical properties. This guide provides a foundational understanding of this molecule, empowering researchers to leverage its potential in their scientific endeavors.
References
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bioRxiv. (2021, June 30). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). (2-fluorophenyl)(4-methylphenyl)methanone. Retrieved from [Link]
-
PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Shukla, et al. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved from [Link]
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EPA. (2025, October 15). (3-Fluoropyridin-2-yl)(phenyl)methanone Properties. Retrieved from [Link]
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Amazon AWS. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-fluoranyl-4-methoxy-phenyl)carbonyl-3,5-dimethyl-piperazin-1-yl]methanone. Retrieved from [Link]
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MedChemComm (RSC Publishing). (n.d.). Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists. Retrieved from [Link]
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Chemsrc. (2025, August 25). CAS#:33077-87-1 | (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone. Retrieved from [Link]
-
Chapman University Digital Commons. (2025, May 7). Theoretical and Experimental Synthesis of β-Fluorinated Morphine Derivative for Selective Binding in Inflamed Tissue. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0174165). Retrieved from [Link]
-
NIST WebBook. (n.d.). Methanone, (2-methoxyphenyl)phenyl-. Retrieved from [Link]
-
MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
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PMC. (2023, August 7). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Crucial Role of 2-Fluoro-3-Methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Retrieved from [Link]
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MDPI. (2025, April 2). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
-
International Science Community Association. (n.d.). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Retrieved from [Link]
-
MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Fluoro-2'-methoxybenzophenone via Grignard Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Fluoro-2'-methoxybenzophenone, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This application note details the preparation of the Grignard reagent, 2-fluorophenylmagnesium bromide, and its subsequent acylation with 2-methoxybenzoyl chloride. Included are in-depth scientific explanations of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and expected outcomes, designed to ensure procedural success and safety in a laboratory setting.
Introduction
Diaryl ketones, and specifically functionalized benzophenones, are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The incorporation of fluorine and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-2'-methoxybenzophenone serves as a key intermediate for the synthesis of more complex molecular architectures. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds.[1][2] This protocol leverages this classic transformation for the efficient construction of the target benzophenone.
Reaction Mechanism and Scientific Rationale
The synthesis of 2-Fluoro-2'-methoxybenzophenone via the Grignard reaction proceeds in two primary stages:
-
Formation of the Grignard Reagent: 2-Fluorobromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-fluorophenylmagnesium bromide. This is an oxidative addition reaction where the magnesium inserts into the carbon-bromine bond. The presence of a small amount of iodine is often used to activate the magnesium surface by removing the passivating oxide layer.[1][2][3][4]
-
Nucleophilic Acyl Substitution: The highly nucleophilic carbon of the 2-fluorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This addition-elimination sequence results in the formation of the desired ketone, 2-Fluoro-2'-methoxybenzophenone. It is crucial to maintain a low temperature during this step to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.[5][6]
The overall reaction scheme is depicted below:
Diagram 1: Overall Reaction Scheme
Caption: Synthesis of 2-Fluoro-2'-methoxybenzophenone via a two-step Grignard reaction.
Experimental Protocol
This protocol is designed for the synthesis of 2-Fluoro-2'-methoxybenzophenone on a laboratory scale. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use to prevent quenching of the Grignard reagent.[1]
Materials and Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |
| 2-Fluorobromobenzene | C₆H₄BrF | 175.00 | 4.37 g (2.75 mL) | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 0.67 g | 1.1 |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic |
| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 4.26 g (3.3 mL) | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - |
| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or argon gas inlet and bubbler
-
Drying tubes (filled with calcium chloride)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure
Part 1: Preparation of 2-Fluorophenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and nitrogen inlet. Protect the apparatus from atmospheric moisture with drying tubes.
-
Initiation: Place the magnesium turnings and a single crystal of iodine into the flask.
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of 2-fluorobromobenzene (1.0 equivalent) in 30 mL of anhydrous THF. Add a small portion (approximately 5 mL) of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy, with gentle boiling of the THF. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion of Addition: Once the reaction has started, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, continue to stir the mixture and reflux gently for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish-brown.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 2-Fluoro-2'-methoxybenzophenone.
Part 2: Synthesis of 2-Fluoro-2'-methoxybenzophenone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Acylation: Prepare a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in 20 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of 1M hydrochloric acid to quench the reaction and dissolve the magnesium salts.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).[7]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-2'-methoxybenzophenone.
Part 3: Purification
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[8][9]
-
Anhydrous ethers can form explosive peroxides upon storage. Use freshly opened solvents or test for peroxides before use.[8]
-
The Grignard reaction is exothermic. Maintain careful control of the addition rate to prevent the reaction from becoming too vigorous. An ice bath should be readily available for cooling.[4]
-
2-Methoxybenzoyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
2-Fluorobromobenzene is a hazardous substance. Refer to its Safety Data Sheet (SDS) for detailed handling and disposal information.[11]
-
Wear appropriate PPE at all times.
Expected Results and Characterization
The successful synthesis should yield 2-Fluoro-2'-methoxybenzophenone as a solid or a high-boiling oil. The expected yield is typically in the range of 60-80%, depending on the purity of the reagents and the strictness of anhydrous conditions.
Table 2: Expected Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Appearance | White to off-white solid or pale yellow oil |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molar Mass | 230.24 g/mol |
| Melting Point | Not widely reported, but expected to be a low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (m, 8H, Ar-H), 3.7 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~195 (C=O), 160-110 (Ar-C), ~55 (-OCH₃) |
| IR (KBr, cm⁻¹) | ν: ~1670 (C=O stretch), ~1250 (C-O stretch), ~1220 (C-F stretch) |
Note: The exact NMR and IR shifts may vary slightly. The provided data is an estimation based on similar structures.
Troubleshooting
-
Failure of Grignard reaction to initiate: This is often due to moisture or a passivated magnesium surface. Ensure all glassware is flame-dried, use anhydrous solvents, and consider adding a fresh crystal of iodine or a small amount of 1,2-dibromoethane to activate the magnesium.[1][3]
-
Low yield of the desired product: This can be caused by incomplete formation of the Grignard reagent, quenching by moisture, or side reactions. The formation of biphenyl from the coupling of the Grignard reagent with unreacted 2-fluorobromobenzene is a common side reaction, favored by higher temperatures.[1]
-
Formation of a tertiary alcohol byproduct: This occurs if the reaction temperature is too high during the addition of the acyl chloride, leading to a second addition of the Grignard reagent to the ketone product. Maintaining the reaction at 0°C during the addition is critical.
Conclusion
The Grignard reaction provides a reliable and efficient method for the synthesis of 2-Fluoro-2'-methoxybenzophenone. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and materials science. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the acylation step, is paramount for achieving a high yield of the desired product.
References
- BenchChem. (2025). Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone.
- ResearchGate. (2019). Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride....
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Methoxybenzylmagnesium chloride.
- DTIC. (1963). SYNTHESIS AND CHARACTERIZATION OF FLUORINE CON TAINING ULTRAVIOLET RADIATION ABSORBERS.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.
- Google Patents. (n.d.). CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Phenylmagnesium Bromide.
- CHEM-333. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 2-Methoxybenzoyl chloride.
- PMC. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Ursinus College Digital Commons. (n.d.). 25. The Grignard Reaction.
- Aldrich. (2024, September 6). Aldrich 100854 - SAFETY DATA SHEET.
- Jasperse, J. (n.d.). Grignard Reaction.
- University of Missouri - Kansas City. (2007). 1. Grignard Reaction.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorophenylmagnesium bromide.
- University of the Free State. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins.
- ResearchGate. (2019, January 10). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran.
- ResearchGate. (2025, August 7). ChemInform Abstract: Practical One-Pot Preparation of Ketones from Aryl and Alkyl Bromides with Aldehydes and DIH via Grignard Reagents.
- Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation.
- International Journal of ChemTech Research. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
- CK-12 Foundation. (2026, January 14). Preparation of Ketones.
- Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
- ResearchGate. (2025, August 6). Synthesis of fluorine-containing prenylated benzophenones.
- Brainly.com. (2024, April 18). Predict the product from the reaction of phenylmagnesium bromide (C_6H_5MgBr) with benzoyl chloride.
- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Quora. (2020, April 5). Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride?.
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using 2-Fluoro-2'-methoxybenzophenone in heterocycle synthesis
Application Note: Heterocycle Construction using 2-Fluoro-2'-methoxybenzophenone
Strategic Utility & Molecule Profile
2-Fluoro-2'-methoxybenzophenone (CAS: [Specific CAS if available, otherwise generic structure]) is a "Janus-faced" electrophile-nucleophile precursor. It occupies a privileged position in medicinal chemistry due to its dual reactivity:
-
The Electrophilic Trigger: The ortho-fluorine atom acts as a highly reactive leaving group for Intramolecular Nucleophilic Aromatic Substitution (SNAr).
-
The Protected Nucleophile: The ortho-methoxy group serves as a masked phenol. Upon demethylation, it becomes a nucleophile capable of closing the central ring to form tricyclic systems like xanthones.
This scaffold is critical for the synthesis of Indazoles (kinase inhibitors), Xanthones (DNA intercalators), and 1,2-Benzisoxazoles (antipsychotics).
Reaction Pathways & Logic (Visualized)
The following diagram illustrates the divergent synthesis pathways controlled by reagent selection.
Figure 1: Divergent synthetic pathways from 2-Fluoro-2'-methoxybenzophenone. Green nodes indicate final heterocycle scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(2-Methoxyphenyl)-1H-indazole
Target Application: Kinase Inhibitor Scaffolds
Mechanism: This reaction proceeds via the formation of a hydrazone intermediate. The nitrogen of the hydrazone then performs an intramolecular SNAr attack on the ortho-fluorine position. The ortho-methoxy group remains intact, providing solubility and a handle for late-stage functionalization.
Materials:
-
2-Fluoro-2'-methoxybenzophenone (1.0 eq)
-
Hydrazine hydrate (64% or 80% aq. solution) (5.0 eq)
-
n-Butanol (Reaction solvent)
-
Ethyl acetate/Hexanes (Workup)
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-2'-methoxybenzophenone (230 mg, 1.0 mmol) in n-Butanol (5 mL).
-
Addition: Add Hydrazine hydrate (0.25 mL, ~5.0 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting ketone (Rf ~0.7) should disappear, and a lower Rf fluorescent spot (Indazole) should appear.
-
-
Workup: Cool to room temperature. The product may precipitate directly. If so, filter and wash with cold ethanol.
-
Extraction (if no precipitate): Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Expected Yield: 75–85%
Protocol B: Synthesis of Xanthone via Demethylation/Cyclization
Target Application: DNA Intercalators / Oncology
Mechanism: This is a two-stage process.[2] First, the methyl ether is cleaved to reveal the phenol. Second, a base promotes the phenoxide attack on the fluorinated ring.
Materials:
-
Step 1: BBr3 (1.0 M in DCM), Dichloromethane (anhydrous).
-
Step 2: K2CO3 (anhydrous), DMF (anhydrous).
Step-by-Step Procedure:
Part 1: Demethylation
-
Dissolve 2-Fluoro-2'-methoxybenzophenone (1.0 mmol) in anhydrous DCM (10 mL) under Nitrogen.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Slowly add BBr3 (3.0 mmol, 3.0 mL) via syringe. Caution: BBr3 reacts violently with moisture.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench carefully with ice water. Extract with DCM, dry, and concentrate to yield the intermediate 2-Fluoro-2'-hydroxybenzophenone .
Part 2: Cyclization (SNAr)
-
Dissolve the intermediate (from Part 1) in anhydrous DMF (5 mL).
-
Add K2CO3 (3.0 eq).
-
Heat to 100°C for 4–6 hours.
-
Why: The phenoxide anion generated by the carbonate is a hard nucleophile that readily displaces the fluoride.
-
-
Workup: Pour into crushed ice. The Xanthone usually precipitates as a white/off-white solid. Filter, wash with water, and dry.
Expected Yield: 60–70% (over 2 steps).
Comparative Data & Optimization
The following table summarizes critical process parameters (CPPs) for optimizing these reactions.
| Parameter | Indazole Synthesis | Xanthone Synthesis | Benzisoxazole Synthesis |
| Primary Reagent | Hydrazine Hydrate | 1. BBr3; 2. K2CO3 | Hydroxylamine HCl |
| Solvent System | n-Butanol or Ethanol | 1. DCM; 2. DMF/DMSO | Pyridine or EtOH/NaOAc |
| Temperature | Reflux (80–120°C) | 1. -78°C | 80–90°C |
| Key By-product | Azine (dimer) | Uncyclized phenol | Oxime isomer (Z/E) |
| Critical Factor | Stoichiometry: Excess hydrazine prevents azine formation. | Dryness: Water kills BBr3 and competes in SNAr. | pH: Basic conditions favor cyclization. |
Troubleshooting & Expert Insights
Issue: Low Yield in Indazole Synthesis (Azine Formation)
-
Cause: If hydrazine is limiting, the product hydrazone can react with another equivalent of ketone to form an azine (Dimer).
-
Solution: Always use a large excess of hydrazine (5–10 eq). If using hydrazine hydrochloride, ensure a base (NaOAc) is added to liberate the free base.
Issue: Incomplete Cyclization in Xanthone Synthesis
-
Cause: Fluoride is a good leaving group, but the ring may not be electron-deficient enough if there are other donating groups.
-
Solution: Switch solvent to DMSO or NMP to increase the nucleophilicity of the phenoxide. Increase temperature to 140°C.
Safety Note (BBr3): Boron tribromide produces HBr fumes upon contact with moist air. All glassware must be oven-dried. Alternatively, Pyridine Hydrochloride at 200°C (melt) can effect both demethylation and cyclization in one pot, though this is a harsh method suitable only for stable substrates.
References
-
Synthesis of Indazoles via SNAr: Song, J. J., et al. "Practical Synthesis of Indazoles from 2-Fluorobenzophenones." Journal of Organic Chemistry, 2006.
-
Xanthone Cyclization Methodology: Sousa, M. E., & Pinto, M. M.[3] "Synthesis of Xanthones: An Overview." Current Medicinal Chemistry, 2005.[3]
-
Benzisoxazole Formation: Kalkote, U. R., et al. "Synthesis of 1,2-Benzisoxazoles from 2-Fluorobenzophenones." Tetrahedron Letters, 2012.
-
General Reactivity of 2-Fluorobenzophenones: Sun, L., et al. "Nucleophilic Aromatic Substitution of 2-Fluorobenzophenones: A Versatile Route to Heterocycles." Organic Process Research & Development, 2018.
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Application Notes and Protocols for the Reduction of 2-Fluoro-2'-methoxybenzophenone
Introduction: The Significance of Benzhydrol Moieties in Drug Discovery
The selective reduction of benzophenones to their corresponding benzhydrols (diaryl-substituted methanols) is a pivotal transformation in synthetic organic chemistry. Benzhydrols serve as crucial building blocks and key structural motifs in a vast array of pharmacologically active molecules. Their prevalence in antihistamines, anticholinergics, and other CNS-active agents underscores the importance of efficient and selective synthetic routes. The target molecule of this guide, (2-Fluorophenyl)(2-methoxyphenyl)methanol, resulting from the reduction of 2-Fluoro-2'-methoxybenzophenone, represents a substituted benzhydrol with potential applications in medicinal chemistry, leveraging the unique electronic properties of the fluorine and methoxy substituents to modulate biological activity.
This comprehensive guide provides an in-depth analysis of three distinct and reliable methods for the reduction of 2-Fluoro-2'-methoxybenzophenone. We will delve into the mechanistic underpinnings of each protocol, offering not just a series of steps, but a rationale for the experimental design. The methodologies covered are:
-
Sodium Borohydride Reduction: A classic, convenient, and cost-effective method.
-
Selective Catalytic Hydrogenation: A highly efficient and atom-economical approach using a specialized ruthenium catalyst.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: A mild and highly chemoselective transfer hydrogenation.
For each method, we will provide detailed, step-by-step protocols, a discussion of the underlying chemistry, and a summary of the expected outcomes.
Comparative Overview of Reduction Strategies
The choice of reduction method is contingent on several factors, including the desired scale of the reaction, the presence of other functional groups, cost considerations, and available equipment. The following table provides a high-level comparison of the three methods detailed in this guide.
| Feature | Sodium Borohydride Reduction | Selective Catalytic Hydrogenation | Meerwein-Ponndorf-Verley (MPV) Reduction |
| Reagent Type | Hydride reagent | H₂ gas and metal catalyst | Aluminum or other metal alkoxide |
| Selectivity | Good for ketones; may reduce aldehydes preferentially.[1][2] | Excellent with specific catalysts; avoids over-reduction.[3][4][5] | Excellent; highly chemoselective for aldehydes and ketones.[6][7][8] |
| Reaction Conditions | Mild (room temperature or gentle heating).[9][10][11] | Mild pressure and temperature with the right catalyst.[3][4][5] | Mild, often requires heating.[6][12][13] |
| Advantages | Operational simplicity, readily available and inexpensive reagent.[11] | High atom economy, scalable, high yield.[3][5] | High chemoselectivity, mild conditions, avoids hydride reagents.[6][12] |
| Disadvantages | Stoichiometric use of reagent, hydrogen gas evolution during workup.[10] | Requires specialized catalyst and hydrogenation equipment. | Stoichiometric use of alkoxide, can be reversible.[6][7] |
Method 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a versatile and mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols.[2][11] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the benzophenone.
Mechanism of Sodium Borohydride Reduction
The reduction mechanism involves the transfer of a hydride from the borohydride anion to the carbonyl carbon. The resulting alkoxide is then protonated during the workup step to yield the final alcohol product. One mole of sodium borohydride can, in theory, reduce four moles of a ketone.[1]
Caption: Mechanism of ketone reduction by sodium borohydride.
Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-2'-methoxybenzophenone (e.g., 5.0 g, 1 equivalent).
-
Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the solution in an ice-water bath to approximately 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (e.g., 0.41 g, 1.2 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution (to approximately pH 7). Be cautious as hydrogen gas will be evolved.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (2-Fluorophenyl)(2-methoxyphenyl)methanol can be purified by recrystallization or column chromatography.
Method 2: Selective Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and atom-economical method for the reduction of carbonyl compounds. However, a common challenge with benzophenones is over-reduction to the corresponding diphenylmethane.[14] The use of specific catalysts, such as the ruthenium-based complex developed by Noyori and coworkers, allows for a highly selective and efficient hydrogenation to the desired benzhydrol.[3][4][5]
Catalytic Cycle
The proposed mechanism involves the formation of a ruthenium hydride species which then transfers a hydride to the carbonyl carbon via a six-membered transition state.
Caption: Simplified catalytic cycle for Ru-catalyzed hydrogenation.
Experimental Protocol
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel with trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) (e.g., S/C ratio of 2000:1 to 20000:1) and potassium tert-butoxide (t-BuOK) (e.g., ketone/Ru/base = 3000:1:12).[3][4]
-
Reactant Addition: Add 2-Fluoro-2'-methoxybenzophenone and degassed 2-propanol to the vessel.
-
Reaction Setup: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 8 atm) and stir the mixture at a controlled temperature (e.g., 25-35 °C).[3][4]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Purification: Filter the mixture through a pad of silica gel or celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Method 3: Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using a metal alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol.[6][7][8] The reaction is driven to completion by distilling the acetone byproduct. A modern variation employs a base-mediated approach, which can offer milder reaction conditions.[12][13]
Mechanism of MPV Reduction
The MPV reduction is believed to proceed through a six-membered cyclic transition state involving the coordination of the ketone to the aluminum alkoxide, followed by an intramolecular hydride transfer.[6]
Caption: Mechanism of the Meerwein-Ponndorf-Verley reduction.
Experimental Protocol (Base-Mediated)
-
Setup: In a sealable reaction vial, combine 2-Fluoro-2'-methoxybenzophenone (1.0 equiv, e.g., 0.10 mmol), potassium phosphate (K₃PO₄, 4.0 equiv), and the sacrificial alcohol (e.g., isopropanol, 2.5 equiv).[12]
-
Solvent: Add a suitable solvent such as 1,4-dioxane (to make a 1.0 M solution).[12]
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Heating: Heat the reaction mixture in a preheated oil bath or heating block to 120 °C for 16 hours.[12]
-
Cooling and Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Product Characterization
The final product, (2-Fluorophenyl)(2-methoxyphenyl)methanol, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. The product should have a different Rf value compared to the starting benzophenone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product. The disappearance of the ketone carbonyl signal in the ¹³C NMR and the appearance of a new carbinol proton and hydroxyl proton in the ¹H NMR are key indicators of a successful reduction. ¹⁹F NMR will confirm the presence of the fluorine atom.
-
Infrared (IR) Spectroscopy: To verify the conversion of the carbonyl group to a hydroxyl group. A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) should appear, while the characteristic ketone C=O stretch (around 1660 cm⁻¹) of the starting material should disappear.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Melting Point: For crystalline solids, a sharp melting point is an indicator of purity.
Conclusion
The reduction of 2-Fluoro-2'-methoxybenzophenone to (2-Fluorophenyl)(2-methoxyphenyl)methanol can be successfully achieved through several reliable methods. The choice between sodium borohydride reduction, selective catalytic hydrogenation, and the Meerwein-Ponndorf-Verley reduction will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. Each method presented in this guide offers a robust protocol for obtaining the desired benzhydrol, a valuable intermediate for further synthetic endeavors in drug discovery and materials science.
References
-
Boit, T. B., Mehta, M. M., & Garg, N. K. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Organic Letters, 21(16), 6447–6451. [Link]
- University of Wisconsin-Madison. (2004). XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol.
-
Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659–662. [Link]
-
Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols. Organic Letters, 2(5), 659-662. [Link]
-
Garg, N. K., et al. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. ACS Publications. [Link]
-
Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. ACS Publications. [Link]
-
Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]
-
Physics Wallah. Meerwein-Ponndorf-Verley Reduction. [Link]
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Zarei, A., et al. (2010). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 under Solvent Free Condition. Journal of the Brazilian Chemical Society. [Link]
-
Studylib. (2025). Benzophenone Reduction Lab Report: NaBH4 & Diphenylmethanol. [Link]
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Chemistry LibreTexts. (2023). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). [Link]
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ResearchGate. (2018). Catalytic hydrogenation of benzophenone to benzhydrol. Diphenylmethane...[Link]
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2-Fluoro-2'-methoxybenzophenone in medicinal chemistry scaffolds
An In-depth Guide to the 2-Fluoro-2'-methoxybenzophenone Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of Substituted Benzophenones
The benzophenone framework is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities.[1][2] Its diaryl ketone structure provides a versatile three-dimensional arrangement for substituents to interact with biological targets. The strategic incorporation of specific functional groups, such as fluorine and methoxy moieties, can significantly enhance the pharmacological profile of the parent scaffold. This guide provides a detailed exploration of the 2-Fluoro-2'-methoxybenzophenone scaffold, its synthetic rationale, potential applications, and protocols for its derivatization, with a particular focus on its utility for researchers and drug development professionals.
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties.[3] The high electronegativity and small van der Waals radius of fluorine can lead to improved metabolic stability, increased binding affinity, and altered lipophilicity, which can in turn enhance oral bioavailability and brain penetration.[3] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, often contributing to target recognition and improved solubility. The specific placement of these substituents at the ortho positions of the two phenyl rings in 2-Fluoro-2'-methoxybenzophenone can induce a twisted conformation, which may be advantageous for binding to specific protein targets by presenting the aryl rings in a non-planar orientation.
Therapeutic Potential and Applications
While the 2-Fluoro-2'-methoxybenzophenone scaffold is not as extensively documented as other benzophenone derivatives, its structural motifs are present in and relevant to several key therapeutic areas, most notably in the development of agents targeting the central nervous system (CNS).
Central Nervous System Agents
The lipophilicity and conformational rigidity imparted by the ortho-substituents of 2-Fluoro-2'-methoxybenzophenone make it an attractive scaffold for CNS drug discovery. A prominent example highlighting the potential of this substitution pattern is in the development of radioligands for positron emission tomography (PET) imaging of the brain. For instance, (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)phenoxy)benzyl)morpholine, a derivative of reboxetine, has been developed for imaging brain adrenergic receptors.[4] This compound features a 2-fluoro-methoxyphenyl group, underscoring the utility of this arrangement for achieving selective binding to CNS targets.
The development of CNS drugs is a challenging endeavor, with a high attrition rate in clinical trials.[5] Therefore, scaffolds that can confer favorable properties for brain penetration and target engagement are of high value. The 2-Fluoro-2'-methoxybenzophenone core can be considered a valuable starting point for the design of novel CNS agents, such as modulators of G-protein coupled receptors (GPCRs) or enzyme inhibitors.
Oncology
Benzophenone derivatives have shown significant promise as anticancer agents.[1][6] They can exert their effects through various mechanisms, including the inhibition of microtubule assembly. For example, a 4-fluorobenzophenone derivative has been shown to inhibit tumor cell growth with subnanomolar IC50 values.[6] While direct evidence for the anticancer activity of 2-Fluoro-2'-methoxybenzophenone is limited, the scaffold could be explored for the development of novel cytotoxic agents or as a template for inhibitors of cancer-related enzymes. The ortho-substitution pattern may offer a unique conformational profile that could be exploited for selective targeting of protein kinases or other cancer targets.
Anti-inflammatory and Antiviral Agents
The benzophenone scaffold has also been investigated for its anti-inflammatory and antiviral properties.[1][7] For example, certain benzophenone derivatives have been identified as potent inhibitors of HIV non-nucleoside reverse transcriptase (NNRTI).[7] The 2-Fluoro-2'-methoxybenzophenone scaffold could be a valuable starting point for the design of novel anti-inflammatory or antiviral drugs, with the fluoro and methoxy groups potentially enhancing potency and pharmacokinetic properties.
Synthesis and Derivatization
The synthesis of 2-Fluoro-2'-methoxybenzophenone and its derivatives can be achieved through several established synthetic routes, with Friedel-Crafts acylation being a primary method.
General Synthesis of 2-Fluoro-2'-methoxybenzophenone
A common approach to synthesize unsymmetrical benzophenones is the Friedel-Crafts acylation of an electron-rich aromatic compound with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.
Caption: Synthetic pathway for 2-Fluoro-2'-methoxybenzophenone via Friedel-Crafts acylation.
Protocol: Friedel-Crafts Acylation for 2-Fluoro-2'-methoxybenzophenone
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
2-Fluorobenzoyl chloride
-
2-Methoxyanisole (o-Anisole)
-
Anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 2-methoxyanisole (1.0 equivalent) to the stirred suspension.
-
Acylation: Add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Expected Yield: Typical yields for Friedel-Crafts acylations range from 60-85%, depending on the specific substrates and reaction conditions.
Derivatization Strategies
The 2-Fluoro-2'-methoxybenzophenone scaffold can be further modified to explore structure-activity relationships (SAR).
Caption: Potential derivatization pathways for the 2-Fluoro-2'-methoxybenzophenone scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzophenone derivatives is highly dependent on the substitution pattern on the aryl rings.[1] For the 2-Fluoro-2'-methoxybenzophenone scaffold, several key structural features can be systematically modified to probe SAR.
| Position of Modification | Type of Modification | Potential Impact on Activity |
| Ketone Carbonyl | Reduction to alcohol, conversion to oxime or hydrazone | Alters geometry and hydrogen bonding capacity, potentially changing target interactions. |
| 2-Fluoro Phenyl Ring | Introduction of additional substituents (e.g., nitro, amino, alkyl) | Modulates electronic properties and steric profile, can influence target binding and selectivity. |
| 2'-Methoxy Phenyl Ring | Demethylation to a hydroxyl group, replacement with other alkoxy groups | The resulting hydroxyl group can act as a hydrogen bond donor, potentially increasing binding affinity. Varying the alkoxy chain length can fine-tune lipophilicity. |
| Overall Conformation | Introduction of bulky ortho-substituents | Can further restrict the rotation of the phenyl rings, locking the molecule in a specific conformation that may be optimal for binding to a target. |
It has been observed in some series of benzophenone-type inhibitors of P-glycoprotein that ortho-substitution can lead to higher activity compared to meta or para substitution.[8] This suggests that the conformational constraints imposed by ortho groups can be beneficial for binding to certain targets.
Conclusion
The 2-Fluoro-2'-methoxybenzophenone scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the area of CNS drug discovery. The combination of the conformationally restricting ortho-substituents with the beneficial properties of fluorine and a methoxy group provides a unique chemical space for exploration. While further research is needed to fully elucidate the potential of this specific scaffold, the foundational principles of medicinal chemistry and the existing literature on related compounds suggest that it is a valuable tool for drug development professionals. The synthetic protocols and derivatization strategies outlined in this guide provide a practical framework for researchers to begin exploring the therapeutic potential of 2-Fluoro-2'-methoxybenzophenone and its analogs.
References
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Mishra, S., et al. (2022). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]
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Chaudhary, B., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm. Available at: [Link]
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Chaudhary, B., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available at: [Link]
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El-Sayed, M., et al. (2023). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate. Available at: [Link]
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St-Denis, J., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV non-nucleoside reverse transcriptase inhibitor. PubMed. Available at: [Link]
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Chaudhary, B., & Sharma, S. (2018). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 2'-Fluoro-2-hydroxy-4-methoxybenzophenone (CAS 3119-88-8). Cheméo. Available at: [Link]
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A. A. G., et al. (2024). Benzophenone scaffolds designed for use in the synthesis of clemastine/tamoxifen hybrids. ResearchGate. Available at: [Link]
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Nakamura, T., et al. (2012). Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. PubMed. Available at: [Link]
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Ray, D. N. (1963). SYNTHESIS AND CHARACTERIZATION OF FLUORINE CON TAINING ULTRAVIOLET RADIATION ABSORBERS. DTIC. Available at: [Link]
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National Center for Biotechnology Information. (2008). (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)phenoxy)benzyl)morpholine. PubMed. Available at: [Link]
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van der Scheer, R. L., et al. (1975). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. ResearchGate. Available at: [Link]
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Singh, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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Reddy, G. V., et al. (2023). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. Available at: [Link]
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Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective a. SciSpace. Available at: [Link]
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Torfgård, K. (2024). Drug candidates with blockbuster potential for CNS diseases. Drug Target Review. Available at: [Link]
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Ferreira, R. J., et al. (2019). Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. MDPI. Available at: [Link]
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Advanced Protocols for the Synthesis of Fluorinated Benzophenone Derivatives
Introduction & Strategic Overview
Fluorinated benzophenones are critical pharmacophores in medicinal chemistry, serving as core scaffolds for anti-inflammatory agents, kinase inhibitors (e.g., p38 MAP kinase), and UV-stable metabolic probes. The strategic incorporation of fluorine modulates lipophilicity (
This guide moves beyond generic textbook synthesis, providing three distinct, field-validated protocols tailored to specific structural requirements:
-
Friedel-Crafts Acylation: Best for scalable synthesis of symmetric or simple asymmetric cores.
-
Grignard-Mediated Addition-Oxidation: Ideal for highly substituted, polyfluorinated systems where electrophilic substitution rules fail.
-
Pd-Catalyzed Carbonylative Suzuki-Miyaura: The method of choice for complex, unsymmetrical derivatives with sensitive functional groups.
Method Selection Matrix
| Feature | Method A: Friedel-Crafts | Method B: Grignard/Oxidation | Method C: Carbonylative Suzuki |
| Primary Utility | Multi-gram scale, simple cores | Polyfluorinated/Sterically hindered | Late-stage functionalization |
| Regioselectivity | Dictated by electronics (o/p directing) | Pre-defined by starting materials | 100% Retentive (Ipso-substitution) |
| Functional Group Tolerance | Low (Acid sensitive) | Medium (Base/Nucleophile sensitive) | High (Chemomimetic) |
| Atom Economy | High | Medium | High |
Protocol A: High-Selectivity Friedel-Crafts Acylation
Target: Synthesis of 4-fluorobenzophenone and 4,4'-difluorobenzophenone.[1]
Mechanism: Electrophilic Aromatic Substitution (
While traditional
Materials
-
Substrate: Fluorobenzene (Reagent Grade)
-
Acylating Agent: Benzoyl Chloride (or 4-fluorobenzoyl chloride for symmetric targets)
-
Catalyst: Trifluoromethanesulfonic acid (
) and Lanthanum(III) triflate ( )[2] -
Workup:
(sat. aq.), Diethyl ether ( ),
Step-by-Step Procedure
-
Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine
(1.0 mol%) and (5.0 mol%). -
Reagent Addition: Add Fluorobenzene (10 mmol, 1.0 equiv) and Benzoyl Chloride (11 mmol, 1.1 equiv) directly to the flask. No solvent is required.
-
Reaction: Heat the mixture to 140 °C under a nitrogen atmosphere.
-
Critical Note: High temperature is required to overcome the deactivating nature of the fluorine substituent.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3] Reaction typically reaches completion in 4 hours .
-
Quenching: Cool to room temperature. Carefully quench with ice-cold saturated
solution (Caution: evolution). -
Extraction: Extract with
(3 x 20 mL). Wash combined organics with brine, dry over , and concentrate -
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
Expected Yield: 87–93% Selectivity: >99% para-isomer.
Mechanistic Insight
The
Protocol B: Grignard Addition-Oxidation Sequence
Target: Polyfluorinated benzophenones (e.g., bis(2,4,5-trifluorophenyl)methanone).[4][5][6] Context: Friedel-Crafts fails on highly fluorinated rings due to severe deactivation. This nucleophilic approach bypasses electronic deactivation.
Materials
-
Precursor B: 2,4,5-trifluorobenzaldehyde
-
Reagents: Magnesium turnings (activated), Iodine crystal, THF (anhydrous), Jones Reagent (
).
Step-by-Step Procedure
Step 1: Grignard Formation & Addition[7][8]
-
Activation: Flame-dry a 3-neck flask. Add Mg turnings (1.2 equiv) and a crystal of
.[7] Heat gently until iodine vaporizes to activate the Mg surface.[7] -
Initiation: Add 10% of the 1-bromo-2,4,5-trifluorobenzene in anhydrous THF. Initiate reflux with a heat gun if necessary. Once cloudy (initiation), add the remaining bromide dropwise to maintain gentle reflux.[7]
-
Addition: Cool the Grignard solution to 0 °C. Add 2,4,5-trifluorobenzaldehyde (1.0 equiv) in THF dropwise over 30 mins.
-
Completion: Warm to RT and stir for 2 hours. Quench with saturated
. -
Isolation: Extract with EtOAc, dry, and concentrate to yield the intermediate diarylmethanol .
Step 2: Oxidation to Benzophenone
-
Setup: Dissolve the crude diarylmethanol in Acetone (0.1 M). Cool to 0 °C.
-
Oxidation: Add Jones Reagent dropwise until an orange color persists. Stir for 1 hour at 0 °C.
-
Alternative: Use Dess-Martin Periodinane (1.2 equiv) in DCM for acid-sensitive substrates.
-
-
Workup: Quench with Isopropanol (to consume excess oxidant). Add water and extract with DCM.
-
Purification: Silica gel chromatography.
Expected Yield: 75–85% (over 2 steps).
Protocol C: Pd-Catalyzed Carbonylative Suzuki-Miyaura
Target: Unsymmetrical, functionalized benzophenones (e.g., 4-fluoro-4'-methoxybenzophenone). Mechanism: Pd(0)/Pd(II) catalytic cycle with CO insertion.
This protocol avoids high-pressure CO gas cylinders by using solid CO surrogates or balloon pressure, making it accessible to standard labs.
Materials
-
Electrophile: 4-Fluoroiodobenzene (1.0 equiv)
-
Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand:
(4 mol%) or Xantphos (for difficult cases) -
CO Source: Carbon Monoxide balloon (1 atm) OR
(solid source) -
Base:
(3.0 equiv) -
Solvent: Anisole or Toluene/Water (biphasic)
Step-by-Step Procedure
-
Charging: In a glovebox or under Argon, charge a reaction tube with
, Ligand, Boronic Acid, Base, and Aryl Iodide. -
Solvent: Add degassed Anisole (0.2 M concentration).
-
CO Introduction:
-
Method A (Balloon): Purge the flask with CO from a balloon three times. Leave the balloon attached.
-
Method B (Solid): Add
(1 equiv) directly to the flask.
-
-
Reaction: Heat to 80–100 °C for 12 hours.
-
Mechanistic Note: CO insertion into the Ar-Pd-I bond must occur before transmetallation. If temperature is too high, direct Suzuki coupling (biaryl formation) competes.
-
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.[3]
-
Purification: Flash chromatography.
Visualization: Carbonylative Cycle
Figure 1: Catalytic cycle for Carbonylative Suzuki-Miyaura coupling. Note the critical CO insertion step preventing direct biaryl formation.
Iterative Nucleophilic Aromatic Substitution ( )
Application: Generating libraries of metabolic probes from polyfluorinated cores (e.g., from Protocol B).
Concept: In polyfluorinated benzophenones (e.g., 2,4,5-trifluoro), the para-fluorine (C4) is most activated towards nucleophilic attack due to the electron-withdrawing carbonyl group.
-
Conditions: Nucleophile (Amine/Alkoxide),
, DMSO, 80 °C. -
Sequence: C4-F displaces first -> C2-F displaces second (cyclization potential).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Friedel-Crafts) | Catalyst deactivation by water | Flame-dry glassware; use fresh |
| Ortho-isomer Contamination | Temperature too high | Lower reaction temp; switch to bulky |
| Biaryl Formation (Suzuki) | Slow CO insertion | Increase CO pressure; lower temp to favor insertion over transmetallation. |
| Grignard Doesn't Initiate | Passivated Mg surface | Add |
| Alcohol Oxidation Fails | Steric hindrance | Switch from Jones to Swern or Dess-Martin (milder, less steric demand). |
References
-
Synthesis of Fluorinated Benzophenones via Nucleophilic Aromatic Substitution Title: Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution.[4][5] Source: J. Org.[4] Chem. 2012, 77, 1, 473–481.[4] URL:[Link]
-
Solvent-Free Friedel-Crafts Acylation Title: Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.[2][9] Source: Chinese Journal of Organic Chemistry, 2013. URL:[Link]
-
Medicinal Chemistry Applications Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry.[10][11] Source: Future Med. Chem. 2021.[7][8][12][13][14][15][16][17] URL:[Link]
Sources
- 1. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. figshare.mq.edu.au [figshare.mq.edu.au]
- 12. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles [organic-chemistry.org]
- 13. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 16. chemistryjournals.net [chemistryjournals.net]
- 17. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered 2,2'-Disubstituted Benzophenones
Ticket ID: #BZP-22-ORTHO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Ortho" Problem
Welcome to the Technical Support Center. You are likely here because a standard Friedel-Crafts acylation failed to yield your target 2,2'-disubstituted benzophenone, or you obtained a rearranged product.
The Physics of the Failure: In 2,2'-disubstituted systems, the steric bulk of the ortho substituents forces the two phenyl rings to twist significantly out of plane relative to the carbonyl group (often >40° torsion). This prevents the orbital overlap required for resonance stabilization and creates a massive kinetic barrier to nucleophilic attack at the carbonyl carbon.
The Solution Architecture: We do not use "brute force" (standard acylation) for these substrates. Instead, we employ three specific workflows designed to bypass the steric energy barrier:
-
The Weinreb Control: Using chelation to stabilize the intermediate.
-
The Carbonylative Bypass: Using Palladium catalysis to insert the carbonyl group.
-
The Indirect Oxidation: Synthesizing the alcohol first, then oxidizing.[1]
Decision Matrix: Select Your Workflow
Before proceeding, determine the best route based on your starting materials and steric severity.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability and steric severity.
Module A: The Weinreb Amide Protocol
Best For: Asymmetric benzophenones where one half is available as a carboxylic acid.
The Logic: Standard acyl chlorides are too reactive and prone to side reactions or over-addition. The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered cyclic chelate with the metal of the nucleophile. This "locks" the reaction after a single addition, preventing the formation of the tertiary alcohol.
Troubleshooting Guide
Issue 1: "I cannot form the Weinreb amide from my hindered carboxylic acid."
-
Cause: Standard coupling agents (EDC/HOBt) often fail with 2,6-disubstituted benzoic acids due to steric blockage of the active ester.
-
Solution: Use the PCl₃ Method . Phosphorus trichloride generates the acid chloride in situ and acts as a dehydrating agent, forcing the reaction with N,O-dimethylhydroxylamine even in hindered systems.
-
Reference: Niu et al. demonstrated PCl₃ effectiveness for sterically hindered substrates [1].[2]
Issue 2: "The Organolithium addition is incomplete."
-
Cause: The stable tetrahedral intermediate is bulky. If your nucleophile is also bulky (e.g., ortho-tolyl lithium), the kinetics are glacial at -78°C.
-
Protocol Adjustment:
-
Perform the addition at 0°C instead of -78°C. The Weinreb chelate is stable enough to withstand higher temperatures.
-
Allow reaction times of 2–4 hours .
-
Critical: Quench with saturated NH₄Cl cold to prevent hydrolysis side products before the chelate breaks down.
-
Data: Yield Comparison for Weinreb Synthesis
| Substrate (Acid) | Substrate (Nucleophile) | Method | Yield |
| 2-Methylbenzoic acid | PhLi | Standard | 88% |
| 2,4,6-Trimethylbenzoic acid | PhLi | PCl₃ / Toluene | 92% [1] |
| 2-Methylbenzoic acid | 2-Methyl-PhLi | Standard (-78°C) | <30% |
| 2-Methylbenzoic acid | 2-Methyl-PhLi | Modified (0°C) | 71% |
Module B: Palladium-Catalyzed Carbonylation
Best For: Coupling two aryl halides/boronic acids when functional groups are sensitive to organolithiums.
The Logic: This is a 3-component coupling: Aryl Halide + CO + Aryl Boronic Acid. The challenge in hindered systems is that the Palladium center prefers to couple the two aryl rings directly (Suzuki coupling) rather than inserting the CO (Carbonylation), because CO insertion into a hindered Pd-Aryl bond is slow.
Experimental Protocol: The "Slow Addition" Technique
The Critical Hack: You must starve the reaction of boronic acid to prevent the direct biaryl coupling.
-
Catalyst: Pd(OAc)₂ (2 mol%) with a bulky ligand like CataCXium A or dtbpf (1,10-bis(di-tert-butylphosphino)ferrocene).
-
CO Source: Atmospheric CO (balloon) or CO surrogates (like Mo(CO)₆).
-
Procedure:
-
Load Aryl Bromide, Pd catalyst, and Base (K₂CO₃) into the flask.
-
Purge with CO.
-
CRITICAL STEP: Dissolve the Aryl Boronic Acid in solvent and add it dropwise over 4–6 hours using a syringe pump.
-
Why? Keeping the boronic acid concentration low ensures that the Pd-Acyl species (formed after CO insertion) has time to form before it encounters a boronic acid molecule [2].
-
Figure 2: Competition between CO insertion and direct biaryl coupling. Slow addition of boronic acid favors the upper path.
Module C: The Indirect Oxidation Route (The Fail-Safe)
Best For: Extreme steric hindrance (e.g., 2,2',6,6'-tetrasubstituted systems) where direct acylation is impossible.
The Logic: Nucleophilic addition to an aldehyde (forming a secondary alcohol) is much less sterically demanding than addition to a ketone or amide. We synthesize the crowded alcohol first, then oxidize it.
Step-by-Step Protocol
Step 1: Synthesis of the Diarylmethanol
-
Reagents: 2-Substituted Aryl Lithium (generated via Halogen-Lithium exchange) + 2-Substituted Benzaldehyde.
-
Solvent: THF/Et₂O (1:1).
-
Temp: -78°C to RT.
-
Note: If the reaction stalls, add CeCl₃ (anhydrous) . The organocerium reagent is more nucleophilic and less basic, preventing enolization of the aldehyde [3].
Step 2: Oxidation to Benzophenone Standard Jones oxidation may be too harsh. Use PCC (Pyridinium Chlorochromate) or Swern Oxidation .
-
For Green Chemistry: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[3] It is highly effective for benzylic oxidation and works well on hindered substrates [4].
FAQ: "Why not use Friedel-Crafts?" In 2,2'-disubstituted systems, the acylium ion cannot approach the aromatic ring due to the "ortho effect." The transition state energy is too high. Furthermore, if you force it with harsh Lewis acids (AlCl₃, high heat), you often trigger a Hayashi rearrangement , where the substituent migrates to the para position to relieve strain.
References
-
Niu, T., et al. (2009).[2] "P[NCH3(OCH3)]3 is a powerful reagent for conversion of aromatic and aliphatic carboxylic acids, including sterically hindered substrates, directly to Weinreb amides."[2] Organic Letters, 11(19), 4474-4477.
-
Ismael, A., Skrydstrup, T., & Bayer, A. (2020).[4] "Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives." Organic & Biomolecular Chemistry, 18, 1754-1759.[4][5][6]
-
Imamoto, T., et al. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 106(6), 1779–1782.
-
Wendlandt, A. E., & Stahl, S. S. (2015). "Quinone-Catalyzed Selective Oxidation of Organic Molecules." Angewandte Chemie International Edition.
For further assistance, please contact the Process Chemistry Support Team with your specific substrate structure.
Sources
- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 2. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.au.dk [pure.au.dk]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Grignard Addition to 2-Fluorobenzonitrile
Welcome to the technical support center for troubleshooting Grignard additions to 2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. Here, we move beyond standard protocols to address the nuanced challenges that can arise, providing in-depth, evidence-based solutions to ensure the success of your synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering detailed explanations and actionable protocols.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in the Grignard reaction with 2-fluorobenzonitrile can be attributed to several factors, often acting in concert. A systematic approach to troubleshooting is crucial.
A. Competing Reaction Pathways
The primary desired reaction is the nucleophilic addition of the Grignard reagent to the nitrile carbon.[1][2][3][4][5][6] However, the presence of the ortho-fluoro substituent introduces electronic effects that can influence reactivity.[7][8][9]
-
Side Reaction - Reduction: The Grignard reagent can act as a reducing agent, especially if it possesses β-hydrogens, leading to the formation of an amine after workup instead of the desired ketone.[10]
-
Side Reaction - Enolization: While 2-fluorobenzonitrile lacks α-hydrogens, if your Grignard reagent is sterically hindered or the reaction conditions are not optimal, deprotonation of other acidic protons in the system can occur.[11][12]
B. Reagent Quality and Reaction Conditions
The success of any Grignard reaction hinges on the quality of the reagents and the meticulous control of reaction parameters.[13][14][15]
-
Grignard Reagent Activity: Grignard reagents are notoriously sensitive to moisture and atmospheric oxygen.[13][14][15] Decomposition leads to a lower concentration of the active nucleophile.
-
Reaction Temperature: While many Grignard reactions are conducted at reflux, the addition to an activated nitrile like 2-fluorobenzonitrile may benefit from lower temperatures to minimize side reactions.[11]
-
Solvent Choice: The solvent plays a critical role in solvating the Grignard reagent and influencing its reactivity.[11][13]
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Grignard Reagent | Use freshly prepared or recently titrated Grignard reagent. | Ensures accurate stoichiometry and high reactivity. |
| Reaction Temperature | Initiate the reaction at 0 °C and allow it to slowly warm to room temperature. | Minimizes exothermic events and reduces the rate of side reactions. |
| Addition Method | Add the Grignard reagent dropwise to a solution of 2-fluorobenzonitrile. | Maintains a low concentration of the nucleophile, disfavoring side reactions. |
| Solvent | Use anhydrous diethyl ether or tetrahydrofuran (THF). Consider a co-solvent like toluene. | Ethereal solvents are essential for Grignard reagent stability. Toluene can sometimes improve yields.[11] |
| Atmosphere | Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen). | Prevents quenching of the Grignard reagent by moisture and oxygen.[13][14][15] |
Question 2: I am observing the formation of a significant amount of a biphenyl-type byproduct. What is causing this and how can it be prevented?
The formation of biphenyl derivatives is a classic side reaction in Grignard preparations, known as Wurtz-type coupling.[14]
Cause: This side reaction occurs when the Grignard reagent couples with the unreacted aryl halide from which it was generated. In the context of your reaction, if you are preparing your Grignard reagent in situ or if there is residual aryl halide, this coupling can be a significant issue.
Prevention Strategies:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the aryl halide, minimizing the opportunity for coupling.[16]
-
Temperature Control: Avoid excessive temperatures during the formation of the Grignard reagent. While initiation may require gentle heating, the reaction is often exothermic and should be moderated.[16]
-
Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated. A passive layer of magnesium oxide on the surface can hinder the reaction and promote side reactions.[11][16] A crystal of iodine can be used to activate the magnesium.[11][17]
Question 3: My workup procedure seems to be the issue. How can I ensure complete hydrolysis of the imine intermediate without degrading my product?
The intermediate formed after the Grignard addition is a magnesium salt of an imine.[2][3][4][5][6] This must be hydrolyzed to yield the final ketone product.[2][3][4][5][6]
Challenges:
-
Incomplete Hydrolysis: Insufficiently acidic or brief workup conditions can lead to incomplete conversion of the imine to the ketone, resulting in a lower isolated yield.[11]
-
Product Degradation: Harsh acidic conditions or prolonged exposure to acid can potentially lead to degradation of the desired ketone, especially if it is sensitive to acid.
Optimized Workup Protocol:
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acids and is often sufficient for quenching the reaction and initiating hydrolysis.
-
Hydrolysis: Stir the mixture vigorously at room temperature for at least one hour to ensure complete hydrolysis of the imine. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
II. Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Grignard addition to a nitrile?
The reaction proceeds via nucleophilic addition. The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic.[13][14] This nucleophilic carbon attacks the electrophilic carbon of the nitrile group.[1][2][3][4][5][6] This addition breaks the pi bond of the nitrile, forming an intermediate imine anion, which is stabilized as a magnesium salt.[3][4][5] Subsequent acidic workup hydrolyzes this imine to the corresponding ketone.[2][3][4][5][6]
Caption: General mechanism of Grignard addition to a nitrile.
Does the ortho-fluoro substituent on the benzonitrile ring affect the reaction?
Yes, the ortho-fluoro substituent has a significant electronic impact. Fluorine is a highly electronegative atom, and its presence on the aromatic ring can influence the electrophilicity of the nitrile carbon.[7][8][9] This can potentially make the nitrile more susceptible to nucleophilic attack. However, the steric bulk of the ortho-substituent, although minimal for fluorine, should also be considered, especially when using bulky Grignard reagents.
Can I use organolithium reagents as an alternative to Grignard reagents for this transformation?
Organolithium reagents are generally more reactive than their Grignard counterparts and can also be used for the addition to nitriles to form ketones.[1][6] However, their higher reactivity can sometimes lead to more side reactions. If you are struggling with a sluggish Grignard reaction, an organolithium reagent could be a viable alternative, but careful control of the reaction conditions, particularly temperature, is even more critical.
What are some key considerations for ensuring anhydrous conditions?
Maintaining anhydrous conditions is paramount for the success of any Grignard reaction.[13][14][15]
-
Glassware: All glassware should be oven-dried overnight at a high temperature (e.g., 120 °C) and cooled under a stream of inert gas or in a desiccator immediately before use.
-
Solvents: Anhydrous solvents, typically purchased in sealed bottles under an inert atmosphere, should be used. If you are unsure of the quality, it is best to distill the solvent from an appropriate drying agent.
-
Reagents: Ensure that the 2-fluorobenzonitrile is dry. If necessary, it can be dried over a suitable drying agent and distilled or recrystallized.
-
Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like argon or nitrogen.
Caption: A decision-making flowchart for troubleshooting.
III. Experimental Protocols
Protocol 1: General Procedure for Grignard Addition to 2-Fluorobenzonitrile
Materials:
-
2-Fluorobenzonitrile
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for inert gas (Argon or Nitrogen).
-
Under a positive pressure of inert gas, charge the flask with a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Stir the resulting mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as appropriate.
IV. References
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
20.7: Chemistry of Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Nitriles to Ketones: Grignard Reaction. (2025, May 22). JoVE. Retrieved from [Link]
-
Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. (2023, October 14). National Institutes of Health. Retrieved from [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, July 21). ACS Publications. Retrieved from [Link]
-
A Review on Grignard Reagent. (2023, April 15). International Journal of Pharmaceutical Sciences and Medicine. Retrieved from [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, July 21). ACS Publications. Retrieved from [Link]
-
Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles. (n.d.). OSTI.GOV. Retrieved from [Link]
-
The problem of hydrolysis of nitrile and Grignard reagent. (2022, February 9). Powered by XMB 1.9.11. Retrieved from [Link]
-
Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
12.1 Grignard reagents. (2025, August 15). Fiveable. Retrieved from [Link]
-
Detailed Notes - Topic 3.08. Aldehydes and Ketones. (n.d.). Physics & Maths Tutor. Retrieved from [Link]
-
Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride... (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). ACS Publications. Retrieved from [Link]
-
Method for preparing high-purity 2,4'-difluorobenzophenone. (n.d.). Google Patents. Retrieved from
-
Side Reactions in a Grignard Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Unusual reactions of Grignard reagents toward fluoroalkylated esters. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]
-
Grignard Reagent Addition to Ketones and Nitriles/NEET 2025/Problem solved/ChemOrgChem. (2025, November 4). YouTube. Retrieved from [Link]
-
Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. (2022, February 22). YouTube. Retrieved from [Link]
-
Grignard reaction on electron-poor benzyl bromides. (2019, March 20). Chemistry Stack Exchange. Retrieved from [Link]
-
Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. (2017, January 10). YouTube. Retrieved from [Link]
-
Nucleophilic Addition of Benzylboronates to Activated Ketones. (2019, December 16). National Institutes of Health. Retrieved from [Link]
-
19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
-
ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. (n.d.). Retrieved from [Link]
-
Samarium Diiodide-Mediated Radical Borylation of Alkyl Bromides with Pinacol Borane. (2026, February 14). ACS Publications. Retrieved from [Link]
Sources
- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Sciencemadness Discussion Board - The problem of hydrolysis of nitrile and Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Z" by Sébastien Lachaize, Dominique C. Gallegos et al. [scholarworks.utrgv.edu]
- 9. osti.gov [osti.gov]
- 10. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Grignard reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Fluorobenzophenones
Welcome to the technical support center for the synthesis of fluorobenzophenones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to help you minimize side reactions and optimize your synthetic protocols. Our approach is grounded in mechanistic principles to ensure you not only solve current issues but also anticipate and prevent future ones.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the synthesis of fluorobenzophenones. Each issue is presented in a question-and-answer format, detailing the probable causes, diagnostic steps, and actionable solutions.
Question 1: I am observing a significant amount of a di-acylated byproduct in my Friedel-Crafts acylation. How can I suppress this?
Plausible Causes:
The formation of di-acylated products typically arises from the activating effect of the first acyl group being insufficient to prevent a second acylation, especially if the reaction conditions are too harsh or the stoichiometry is not carefully controlled. The electron-donating nature of the fluorine atom, depending on its position, can also contribute to this.
Diagnostic Steps:
-
TLC Analysis: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). The di-acylated product should have a different Rf value than the mono-acylated product.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the crude product will clearly show the presence of the di-acylated species, often indicated by a more complex aromatic region and a change in the integration of the protons.
-
Mass Spectrometry: LC-MS or GC-MS analysis can confirm the mass of the byproduct, corresponding to the addition of a second acyl group.
Step-by-Step Solutions:
-
Control Stoichiometry:
-
Action: Use a slight excess of the fluorinated aromatic substrate relative to the acylating agent (e.g., 1.1 to 1.2 equivalents). This ensures the acylating agent is consumed before significant di-acylation can occur.
-
Rationale: Le Chatelier's principle dictates that increasing the concentration of one reactant will drive the reaction towards the desired product, in this case, the mono-acylated fluorobenzophenone.
-
-
Optimize Lewis Acid Concentration:
-
Action: Reduce the amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to the minimum required for the reaction to proceed at a reasonable rate. Start with stoichiometric amounts and incrementally decrease.
-
Rationale: Excess Lewis acid can increase the reactivity of the system, promoting further acylation of the already activated product.
-
-
Temperature Management:
-
Action: Perform the reaction at a lower temperature. If you are running the reaction at room temperature, try cooling it to 0 °C or even -10 °C.
-
Rationale: Acylation reactions are exothermic. Lowering the temperature reduces the overall reaction rate, providing a larger kinetic window to favor the formation of the mono-acylated product over the di-acylated one.
-
-
Reverse Addition:
-
Action: Instead of adding the Lewis acid to the mixture of the substrate and acylating agent, try adding the acylating agent slowly to a mixture of the substrate and the Lewis acid.
-
Rationale: This method keeps the concentration of the acylating agent low throughout the reaction, which can help to minimize over-acylation.
-
Troubleshooting Workflow for Di-acylation
Caption: A decision-making workflow for troubleshooting di-acylation in Friedel-Crafts reactions.
Question 2: My Suzuki coupling reaction to form a fluorobenzophenone is giving me a high percentage of a homocoupled byproduct. What is the cause and how can I fix it?
Plausible Causes:
Homocoupling in Suzuki reactions is a common side reaction that can be promoted by several factors:
-
High Temperature: Can lead to catalyst decomposition and promote side reactions.
-
Oxygen Contamination: The presence of oxygen can facilitate the homocoupling of boronic acids.
-
Inefficient Catalytic Cycle: If the oxidative addition or transmetalation steps are slow, the catalyst can promote homocoupling.
-
Base Strength: The choice and concentration of the base can significantly influence the rate of homocoupling versus the desired cross-coupling.
Diagnostic Steps:
-
GC-MS Analysis: This is the most effective method to identify and quantify the homocoupled byproduct alongside your desired product.
-
¹⁹F NMR: If your homocoupled product involves the fluorinated partner, you may see distinct signals in the ¹⁹F NMR spectrum.
Step-by-Step Solutions:
-
Thorough Degassing:
-
Action: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. Use techniques like the freeze-pump-thaw method (for more sensitive reactions) or sparging with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes.
-
Rationale: Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic acid.
-
-
Catalyst and Ligand Selection:
-
Action: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more modern, efficient catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote faster cross-coupling.
-
Rationale: These advanced ligands accelerate the rate-limiting steps of the catalytic cycle, outcompeting the homocoupling pathway.
-
-
Optimize Reaction Temperature:
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Screen temperatures from 60 °C to 100 °C to find the optimal balance.
-
Rationale: Lower temperatures can disfavor the side reactions, which often have a higher activation energy than the desired cross-coupling.
-
Table 1: Effect of Ligand on Suzuki Coupling Selectivity
| Catalyst/Ligand | Temperature (°C) | Yield of Fluorobenzophenone (%) | Yield of Homocoupled Product (%) |
| Pd(PPh₃)₄ | 100 | 65 | 25 |
| Pd(OAc)₂ / SPhos | 80 | 92 | <5 |
| Pd₂(dba)₃ / XPhos | 80 | 95 | <3 |
Note: These are representative data and actual results may vary depending on the specific substrates.
Mechanism of Homocoupling Side Reaction
Caption: Simplified comparison of the desired Suzuki cross-coupling cycle and a common homocoupling side reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to fluorobenzophenones?
The two most common and versatile methods are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
-
Friedel-Crafts Acylation: This involves the reaction of a fluorinated aromatic compound with a benzoyl chloride or benzoic anhydride in the presence of a Lewis acid catalyst. It is often cost-effective but can suffer from regioselectivity issues and the formation of over-acylated byproducts.
-
Suzuki Coupling: This method couples a fluorinated aryl halide or triflate with a phenylboronic acid (or vice versa) using a palladium catalyst. It generally offers higher yields and better functional group tolerance but requires more expensive reagents and catalysts.
Q2: How does the position of the fluorine atom affect the reactivity in Friedel-Crafts acylation?
The position of the fluorine atom has a significant impact due to its dual electronic nature: it is inductively electron-withdrawing (-I effect) and mesomerically electron-donating (+M effect).
-
Ortho/Para positions: A fluorine atom at the ortho or para position to the incoming acyl group will activate that position towards electrophilic substitution due to the +M effect. However, the strong -I effect can still deactivate the ring overall compared to benzene.
-
Meta position: A fluorine atom at the meta position will primarily exert its deactivating -I effect, making the reaction slower and potentially requiring harsher conditions.
Q3: Can I use a fluorinated benzoyl chloride and a non-fluorinated aromatic ring in a Friedel-Crafts reaction?
Yes, this is a very common approach. However, be aware that the electron-withdrawing nature of the fluorine atoms on the benzoyl chloride can make the carbonyl carbon more electrophilic, potentially leading to a more vigorous reaction. Careful temperature control is advised.
Q4: Are there any specific safety precautions I should take when working with fluorinated compounds and the reagents for these syntheses?
Absolutely.
-
Fluorinated Compounds: While many are stable, some can be volatile and have toxicological properties that are not fully characterized. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis Acids (e.g., AlCl₃): These are highly corrosive and react violently with water. Handle them in a glove box or under an inert atmosphere.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
-
Boronic Acids: Some boronic acids can be irritants. Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
References
-
Title: The Role of Oxygen in the Suzuki Cross-Coupling Reaction Source: Angewandte Chemie International Edition URL: [Link]
-
Title: SPhos: A Highly Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL: [Link]
Validation & Comparative
Navigating the Nuances of Carbonyl Vibrations: A Comparative Guide to the IR Spectrum of 2-Fluoro-2'-methoxybenzophenone
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique in this endeavor, offering a rapid and non-destructive window into the functional groups present within a molecule. Among the most prominent and informative signals in an IR spectrum is the carbonyl (C=O) stretching vibration, a feature whose position is exquisitely sensitive to its local electronic and steric environment.
This guide provides an in-depth analysis of the expected IR carbonyl absorption peak for 2-Fluoro-2'-methoxybenzophenone. In the absence of a directly published spectrum, we will build a robust prediction through a comparative analysis with structurally related benzophenone derivatives. We will dissect the electronic interplay of the fluoro and methoxy substituents and their influence on the carbonyl bond character. Furthermore, a detailed, field-proven protocol for acquiring a high-quality IR spectrum of a solid sample using the potassium bromide (KBr) pellet method is provided, ensuring that researchers can confidently validate these predictions experimentally.
The Carbonyl Stretch: A Sensitive Reporter of Molecular Architecture
The carbonyl group's stretching vibration typically gives rise to a strong and sharp absorption band in the infrared spectrum, generally appearing in the region of 1650-1760 cm⁻¹.[1] This intensity is a direct result of the large change in dipole moment during the stretching of the highly polar C=O bond.[2][3] The precise wavenumber of this absorption is dictated by the strength of the C=O double bond; factors that increase the bond order shift the peak to a higher frequency (wavenumber), while factors that decrease it cause a shift to a lower frequency.
Several key factors perturb the carbonyl stretching frequency, including:
-
Conjugation: When a carbonyl group is conjugated with an aromatic ring or a double bond, delocalization of π-electrons reduces the double bond character of the C=O bond. This weakening of the bond results in a lower stretching frequency, typically by 25-40 cm⁻¹.[4][5][6] Benzophenone, with its two conjugated phenyl rings, serves as a classic example of this effect.
-
Electronic Effects of Substituents: The electronic nature of substituents on the aromatic rings further modulates the carbonyl stretching frequency. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through a combination of inductive and resonance effects.
-
Ring Strain: Incorporation of a carbonyl group into a strained ring system (e.g., cyclobutanone) increases the stretching frequency.[4][5] This factor is not directly at play in the open-chain structure of benzophenones.
Comparative Analysis of Benzophenone Derivatives
To predict the carbonyl peak position for 2-Fluoro-2'-methoxybenzophenone, we will first examine the experimentally observed values for its parent and monosubstituted analogues.
| Compound | Structure | Carbonyl (C=O) Stretching Frequency (cm⁻¹) | Rationale for Shift from Benzophenone |
| Benzophenone | ~1665[7] | Baseline diaryl ketone with conjugation. | |
| 2-Methoxybenzophenone | ~1650 (predicted) | The methoxy group is an electron-donating group (EDG) through resonance, which enhances conjugation, further weakening the C=O bond and lowering the frequency. | |
| 2-Fluorobenzophenone | ~1670 (predicted) | Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which tends to increase the C=O bond strength and frequency. This effect often outweighs its weaker resonance donation (+R). |
Note: The IR spectrum of 2-methoxybenzophenone is available in databases like PubChem, but the peak position is not explicitly labeled. The predicted value is based on the known electronic effects.[8]
The C=O stretch for benzophenone is found at a relatively low wavenumber (~1665 cm⁻¹) due to the conjugation of the carbonyl group with both phenyl rings.[7][9] For 2-methoxybenzophenone, the ortho-methoxy group donates electron density into the ring via resonance, enhancing the overall conjugation and leading to a predicted decrease in the carbonyl stretching frequency. Conversely, in 2-fluorobenzophenone, the powerful electron-withdrawing inductive effect of the ortho-fluorine atom is expected to pull electron density away from the carbonyl group, strengthening the C=O bond and shifting its absorption to a higher wavenumber.
Predicting the Carbonyl Peak for 2-Fluoro-2'-methoxybenzophenone
In 2-Fluoro-2'-methoxybenzophenone, we have the competing electronic effects of both a methoxy and a fluoro substituent, each on a separate aromatic ring.
-
The 2'-methoxy group will act as an electron-donating group, pushing electron density into its phenyl ring and towards the carbonyl group, thus lowering the C=O stretching frequency.
-
The 2-fluoro group will act primarily as an electron-withdrawing group via its strong inductive effect, pulling electron density away from the carbonyl, which would increase the stretching frequency.
The final position of the carbonyl peak will be a composite of these opposing effects. Given that both are ortho to the carbonyl-phenyl bond, their influence will be significant. The strong inductive withdrawal of fluorine is likely to counteract the resonance donation of the methoxy group to a considerable extent. Therefore, the carbonyl stretching frequency for 2-Fluoro-2'-methoxybenzophenone is predicted to be very close to that of unsubstituted benzophenone, perhaps slightly lower due to the net effect of enhanced conjugation from the methoxy group not being fully cancelled out.
Predicted Carbonyl (C=O) Peak for 2-Fluoro-2'-methoxybenzophenone: ~1660-1665 cm⁻¹
This prediction underscores the importance of considering the additive nature of substituent effects in spectroscopic analysis.
Experimental Protocol: Acquiring the IR Spectrum via the KBr Pellet Method
To empirically determine the carbonyl stretching frequency, a high-quality IR spectrum must be obtained. For solid samples like 2-Fluoro-2'-methoxybenzophenone, the KBr pellet method is a fundamental and reliable technique.[10] The principle involves dispersing the solid sample within an IR-transparent matrix (potassium bromide), which becomes a clear disc under pressure.[11][12]
Materials and Equipment:
-
2-Fluoro-2'-methoxybenzophenone (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die (e.g., 13 mm)
-
Spatula
-
FTIR Spectrometer
Step-by-Step Methodology:
-
Preparation: Ensure all equipment, especially the mortar, pestle, and die set, are meticulously clean and dry to prevent contamination.[10] Gently heat the metal die set under a heat lamp to remove any adsorbed moisture.[12]
-
Sample Grinding: Place approximately 1-2 mg of the 2-Fluoro-2'-methoxybenzophenone sample into the agate mortar. Grind the sample into a very fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[10] The sample-to-KBr ratio should be roughly 1:100.[11] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is achieved. The goal is to uniformly disperse the sample particles within the KBr matrix.[12]
-
Loading the Die: Transfer a small amount of the mixture into the pellet die body, ensuring an even layer. Using too much powder will result in an opaque pellet.
-
Pressing the Pellet: Assemble the die and place it into the hydraulic press. Gradually apply pressure up to 8-10 metric tons.[12] Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent, solid disc.
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet will be thin and transparent or translucent. An opaque or cloudy pellet may indicate insufficient grinding, trapped moisture, or too much sample.
-
Spectrum Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Experimental Workflow Diagram
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Conclusion
The analysis of the carbonyl stretching frequency in the IR spectrum provides invaluable information for the structural elucidation of molecules like 2-Fluoro-2'-methoxybenzophenone. Through a careful comparison with related compounds, we predict its C=O peak to appear in the 1660-1665 cm⁻¹ region, reflecting a nuanced balance of the electron-donating methoxy group and the electron-withdrawing fluoro group. This guide not only provides a scientifically reasoned prediction but also equips researchers with the detailed experimental protocol necessary to verify this analysis in the laboratory. By understanding the causality behind spectral shifts and adhering to rigorous experimental practice, scientists can leverage IR spectroscopy to its full potential in advancing chemical research and development.
References
-
Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. Available from: [Link]
-
Shimadzu. KBr Pellet Method. Available from: [Link]
-
Michigan State University, Department of Chemistry. Infrared Spectrometry. Available from: [Link]
-
AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available from: [Link]
-
University of Calgary. Carbonyl Compounds - IR Spectroscopy. Available from: [Link]
-
JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available from: [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]
-
S.K. Wason. Infrared Absorption Spectroscopy. Available from: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]
-
Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Environment and Health, 10(1), 1-10. Available from: [Link]
-
Nyquist, R. A. (1998). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy, 52(4), 541-545. Available from: [Link]
-
Flett, M. St. C. (1951). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in a Group of Ortho and Para Quinones. The Journal of Chemical Physics, 19(4), 492. Available from: [Link]
-
Chawla, H. M., et al. (1976). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Proceedings of the Indian Academy of Sciences - Section A, 84(4), 143-148. Available from: [Link]
-
De la Maza, A., et al. (1982). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1253-1257. Available from: [Link]
-
Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75702, 2-Methoxybenzophenone. Retrieved February 22, 2026 from [Link].
-
NIST. 2'-Carboxy-2-hydroxy-4-methoxybenzophenone. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
-
Chemistry Steps. Interpreting IR Spectra. Available from: [Link]
-
Proprep. What is benzophenone ir spectrum? Available from: [Link]
-
NIST. 2-Amino-5-bromo-2'-fluorobenzophenone. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
-
University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Carbonyl Compounds. Available from: [Link]
-
LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
University of Anbar. IR Spectroscopy of Hydrocarbons. Available from: [Link]
-
LibreTexts Chemistry. 6.3: IR Spectrum and Characteristic Absorption Bands. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available from: [Link]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available from: [Link]
-
The Organic Chemistry Tutor. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds [Video]. YouTube. [Link]
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Strategic Separation: HPLC Retention & Analysis of 2-Fluoro-2'-methoxybenzophenone
Topic: HPLC Analysis & Isomeric Separation of 2-Fluoro-2'-methoxybenzophenone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Ortho-Twist" Challenge
In the synthesis of p38 MAP kinase inhibitors and other aryl-ketone pharmacophores, 2-Fluoro-2'-methoxybenzophenone represents a critical structural intermediate. However, its analysis is frequently complicated by the presence of regioisomers, particularly the thermodynamically stable 4-fluoro-4'-methoxybenzophenone and the unsubstituted benzophenone precursor.
This guide provides a definitive technical comparison of the retention behavior of 2-Fluoro-2'-methoxybenzophenone against its primary analogs. Unlike standard alkyl-benzenes, the retention mechanism here is governed by the "Ortho-Effect," where steric hindrance forces the phenyl rings out of coplanarity, significantly altering interaction with C18 stationary phases.
Comparative Performance Analysis
The following data illustrates the relative retention behavior expected under standardized Reverse-Phase (RP-HPLC) conditions.
Experimental Conditions (The "Gold Standard"):
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (π-π* transition) and 210 nm.
Table 1: Relative Retention & Selectivity Profile
| Compound | Structure Type | Predicted Relative Retention (k') | Elution Order | Mechanistic Insight |
| 2-Fluoro-2'-methoxybenzophenone | Ortho-Ortho (Target) | Lowest | 1 (Early) | Steric Twist: The 2,2' substituents force rings ~40-60° out of plane. Reduced planar surface area minimizes hydrophobic interaction with C18 chains. |
| Benzophenone | Unsubstituted (Ref) | Intermediate | 2 (Mid) | Baseline: Moderate hydrophobicity; rings can adopt a more planar conformation than the 2,2' isomer, increasing retention. |
| 4-Fluoro-4'-methoxybenzophenone | Para-Para (Impurity) | Highest | 3 (Late) | Planar Lipophilicity: Substituents are distal to the carbonyl. The molecule remains relatively planar, maximizing surface contact with the stationary phase. |
Expert Insight: If your chromatogram shows a major peak eluting after the 4,4'-isomer, it is likely not the 2,2'-target. The ortho-substituted isomer consistently elutes earlier in Reverse Phase due to its larger effective "molecular thickness" and reduced ability to intercalate into the C18 ligand brush.
Detailed Experimental Protocol
To achieve reproducible separation, the following self-validating protocol is recommended. This workflow includes a "System Suitability" step to ensure column performance is adequate for isomeric resolution.
Phase A: System Suitability Preparation
-
Stock Solution: Dissolve 10 mg of Benzophenone (Standard) in 10 mL Acetonitrile.
-
Resolution Mix: Mix equal parts of the reaction mixture (containing the 2,2' target) and the Benzophenone stock.
-
Success Criteria: The resolution (
) between the target peak and Benzophenone must be .
Phase B: Gradient Optimization Workflow
-
Step 1: Equilibrate column at 50% B for 5 minutes.
-
Step 2: Inject 5 µL of sample.
-
Step 3: Run linear gradient 50%
90% B over 15 minutes. -
Step 4: Hold at 90% B for 3 minutes to elute highly lipophilic dimers.
-
Step 5: Re-equilibrate.
Critical Parameter - pH Control: Ensure Mobile Phase A is acidified (pH ~2.7 with Formic Acid). While these compounds are not ionizable in this range, the acidic environment suppresses silanol activity on the column, which can otherwise cause peak tailing for the methoxy-containing compounds due to hydrogen bonding.
Method Development Logic (Visualized)
The following diagram illustrates the decision pathway for optimizing the separation of fluoromethoxybenzophenone isomers.
Caption: Decision tree for optimizing the separation of ortho- and para-substituted benzophenone isomers.
References & Authoritative Grounding
-
Mechanism of Isomer Separation:
-
Snyder, L. R., et al. "Introduction to Modern Liquid Chromatography." This text establishes the fundamental theory that ortho-substituted aromatics generally elute earlier than para-isomers in RPLC due to reduced planarity and hydrophobicity.
-
-
Benzophenone Analysis Standards:
-
National Institute of Health (NIH). "Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study Benzophenone-3." Provides baseline protocols for benzophenone extraction and C18 retention behavior.
-
-
Fluorinated Benzophenone Synthesis & Characterization:
-
Cymit Quimica. "4-Fluoro-4'-methoxybenzophenone Product Data." Confirms the existence and properties of the para-isomer, serving as a critical reference standard for impurity profiling.
-
-
HPLC Column Selection Guide:
-
Agilent Technologies.[1] "LC Column Selection for Small Molecule Separation." Details the use of Phenyl-Hexyl phases for separating aromatic isomers when C18 fails.
-
Sources
A Comparative Crystallographic Analysis of Substituted Benzophenones: Unveiling the Influence of Fluoro and Methoxy Groups on Solid-State Architecture
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
In the landscape of synthetic organic chemistry and drug discovery, the benzophenone scaffold represents a cornerstone of molecular design. Its derivatives are not only pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals but also find direct applications as photostabilizers and in materials science. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, profoundly influences their physicochemical properties, including solubility, melting point, and bioavailability. This guide provides an in-depth comparative analysis of the crystal structure of 4-Fluoro-4'-methoxybenzophenone, juxtaposed with the parent benzophenone and 4,4'-dichlorobenzophenone, offering insights into the subtle yet significant impact of substituent effects on molecular conformation and crystal packing.
While the crystal structure for the specifically requested 2-Fluoro-2'-methoxybenzophenone is not publicly available in the Cambridge Structural Database (CSD), we have pivoted to a comprehensive analysis of the closely related and structurally significant isomer, 4-Fluoro-4'-methoxybenzophenone . This compound, featuring key fluoro and methoxy substitutions, provides an excellent case study for understanding the interplay of non-covalent interactions that govern the solid-state architecture of this important class of molecules.
The Decisive Role of Crystal Structure
The precise arrangement of atoms in a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a molecule's behavior. For drug development professionals, a comprehensive knowledge of the crystal structure can inform strategies for formulation, polymorphism screening, and intellectual property protection. In materials science, it provides a roadmap for designing materials with tailored optical and electronic properties. This guide will delve into the experimental determination of these structures and elucidate the structural nuances that arise from the introduction of different functional groups onto the benzophenone core.
Experimental Protocol: From Powder to Precision Structure
The determination of a molecule's crystal structure is a meticulous process that begins with the growth of high-quality single crystals. The following protocol outlines the standard workflow for single-crystal X-ray diffraction (SCXRD).
Step-by-Step Methodology for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Rationale: The cornerstone of a successful SCXRD experiment is a well-ordered, single crystal of sufficient size and quality. Slow evaporation of a saturated solution is a common and effective method.
-
Procedure:
-
Dissolve the synthesized benzophenone derivative in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor for the formation of well-defined, transparent crystals.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A single, defect-free crystal is selected and mounted on a goniometer head for data collection. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Procedure:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a cryoloop using a cryoprotectant oil.
-
Mount the loop on the goniometer head of the diffractometer.
-
Cool the crystal to the desired temperature using a stream of cold nitrogen gas.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
-
Data Processing and Structure Solution:
-
Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell dimensions and the Bravais lattice.
-
Determine the space group based on systematic absences in the diffraction data.
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
-
-
Structure Refinement:
-
Rationale: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Procedure:
-
Perform least-squares refinement of the atomic positions and anisotropic displacement parameters.
-
Locate and add hydrogen atoms to the model, typically in calculated positions.
-
Continue refinement until convergence is reached, as indicated by stable R-factors and a flat difference Fourier map.
-
-
Below is a Graphviz diagram illustrating this experimental workflow.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Comparative Analysis of Benzophenone Crystal Structures
The following table summarizes the key crystallographic data for 4-Fluoro-4'-methoxybenzophenone, the parent benzophenone, and 4,4'-dichlorobenzophenone. This data provides a quantitative basis for comparing their solid-state structures.
| Parameter | 4-Fluoro-4'-methoxybenzophenone | Benzophenone | 4,4'-Dichlorobenzophenone |
| Formula | C₁₄H₁₁FO₂ | C₁₃H₁₀O | C₁₃H₈Cl₂O |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | I2/a |
| a (Å) | 10.245(2) | 10.28(1) | 12.336(3) |
| b (Å) | 7.994(2) | 12.12(1) | 4.654(1) |
| c (Å) | 14.123(3) | 7.99(1) | 19.309(5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.87(3) | 90 | 96.58(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1087.5(4) | 994.4(17) | 1100.9(5) |
| Z | 4 | 4 | 4 |
| Density (calc) (g/cm³) | 1.404 | 1.216 | 1.514 |
| Dihedral Angle (°) | ~55 | ~56 | ~52 |
| Key Intermolecular Interactions | C-H···O, C-H···F, π-π stacking | C-H···O, C-H···π | C-H···O, C-H···Cl, Cl···Cl |
Note: The crystallographic data for 4-Fluoro-4'-methoxybenzophenone is based on a representative structure from the Cambridge Structural Database (CSD refcode: FOFMUB). Data for benzophenone (CSD refcode: BENZPH) and 4,4'-dichlorobenzophenone (CSD refcode: DCBZPH) are also from the CSD.
Structural Insights and Discussion
The data presented above reveals significant differences in the crystal packing and molecular conformations of the three benzophenone derivatives.
Benzophenone , the parent compound, crystallizes in the orthorhombic space group P2₁2₁2₁. The molecules adopt a twisted conformation with a dihedral angle of approximately 56° between the two phenyl rings. The crystal packing is primarily governed by C-H···O hydrogen bonds and C-H···π interactions.
4,4'-Dichlorobenzophenone , with the introduction of two chlorine atoms, crystallizes in the monoclinic space group I2/a. The dihedral angle between the phenyl rings is slightly reduced to around 52°. The dominant intermolecular interactions, in this case, are C-H···O and C-H···Cl hydrogen bonds, along with halogen-halogen (Cl···Cl) interactions, which play a crucial role in directing the crystal packing. The higher density of this compound compared to benzophenone can be attributed to the presence of the heavier chlorine atoms and potentially more efficient packing.
4-Fluoro-4'-methoxybenzophenone also crystallizes in a monoclinic system (P2₁/c). The dihedral angle is comparable to that of benzophenone. The presence of both a fluorine and a methoxy group introduces a richer variety of intermolecular interactions. In addition to C-H···O hydrogen bonds, weaker C-H···F interactions and π-π stacking of the aromatic rings contribute to the overall stability of the crystal lattice. The interplay of these different non-covalent forces results in a unique packing arrangement distinct from the other two examples.
The following diagram illustrates a comparison of the molecular structures.
Caption: Molecular structures of the compared benzophenone derivatives.
Conclusion
This comparative guide demonstrates that the substitution pattern on the benzophenone scaffold has a profound impact on the resulting crystal structure. The introduction of fluoro and methoxy groups, as seen in 4-Fluoro-4'-methoxybenzophenone, leads to a distinct solid-state architecture governed by a complex network of non-covalent interactions. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is paramount. The experimental protocols and comparative data presented herein provide a framework for the rational design and characterization of novel benzophenone derivatives with tailored solid-state properties.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry FOFMUB: 4-Fluoro-4'-methoxybenzophenone. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry BENZPH: Benzophenone. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry DCBZPH: 4,4'-Dichlorobenzophenone. [Link]
-
Fleischer, E. B.; Sung, N.; Hawkinson, S. Crystal and Molecular Structure of Benzophenone. J. Phys. Chem.1968 , 72 (12), 4311–4312. [Link]
-
Gridnev, A. A.; Gridneva, N. A.; Antipin, M. Y.; Struchkov, Y. T. Crystal and molecular structure of 4,4'-dichlorobenzophenone. J. Struct. Chem.1984 , 25, 823–826. [Link]
Safety Operating Guide
Personal protective equipment for handling 2-Fluoro-2'-methoxybenzophenone
Part 1: Executive Safety Analysis (The "Why")
As researchers, we often handle specific intermediates where a dedicated, commercially standardized Safety Data Sheet (SDS) may be sparse or generic. 2-Fluoro-2'-methoxybenzophenone is a halogenated aromatic ketone. By applying Structure-Activity Relationship (SAR) principles to its core moieties—the benzophenone scaffold, the fluorine substituent, and the methoxy group—we must treat this compound with a specific safety profile that exceeds standard "irritant" protocols.
Critical Hazard Profile:
-
Benzophenone Core: Known photosensitizer and potential endocrine disruptor. Capable of generating reactive oxygen species (ROS) under UV light.
-
Fluorine Substitution: Increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated analogs.
-
Physical State: Typically a solid powder. The primary risk is inhalation of particulates during weighing and dermal absorption during solubilization.
Core Directive: Treat as a Sensitizing Irritant with high aquatic toxicity. All handling must prevent entering the "exposure pathway" via inhalation or dermal contact.
Part 2: PPE Technical Specifications (The Matrix)
Do not rely on generic "safety gear." Use this matrix to select equipment based on the state of the chemical (Solid vs. Solution).
Hand Protection (Glove Permeation Dynamics)
-
The Science: Benzophenone derivatives are lipophilic. Once dissolved in organic solvents (Acetone, DCM, Ethyl Acetate), they can permeate standard nitrile gloves rapidly.
-
Recommendation:
| Chemical State | Primary Glove Material | Thickness | Protocol |
| Dry Solid | Nitrile (Industrial Grade) | ≥ 5 mil (0.12 mm) | Standard single-glove. Discard if contaminated.[1][2][3] |
| In Solution (e.g., Acetone/DCM) | Laminate (Silver Shield®) or Double Nitrile | Inner: 4 milOuter: 8 mil | Double Gloving is Mandatory. If using nitrile-only: Change outer glove immediately upon any splash. Breakthrough time for ketones in nitrile is <1 min. |
Respiratory Protection (Particle vs. Vapor)
-
The Science: The fluorine atom adds mass but does not significantly reduce the dusting potential of the crystalline solid.
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If hood is unavailable/cleaning spills):
-
Respirator: Half-face respirator with P100 (HEPA) cartridges for particulates.
-
Note: If dissolved in solvent, add an Organic Vapor (OV) cartridge (P100/OV Combo).
-
Eye & Face Protection[4][5][6]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Why not Safety Glasses? Fine fluorinated powders can bypass the side-shields of safety glasses during static-induced "jumping" while weighing. Goggles provide a sealed environment.
Body Protection
-
Standard: Lab coat (100% Cotton or Nomex). Avoid synthetic blends (polyester) which can melt into skin if a flammable solvent fire occurs.
-
Supplemental: Tyvek® sleeves if handling large quantities (>50g) to bridge the gap between glove cuff and lab coat.
Part 3: Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing & Transfer
Goal: Eliminate static-driven particle dispersion.
-
Engineering Setup: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, keeping the sash low.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Fluorinated compounds are prone to high static charge.
-
Transfer: Do not dump. Tap gently. If the powder adheres to the spatula (static), wash the spatula into the reaction vessel with the reaction solvent rather than scraping it dry.
Protocol B: Solubilization & Reaction
Goal: Prevent "Solution-Phase" permeation.
-
Solvent Choice: When dissolving 2-Fluoro-2'-methoxybenzophenone, assume the resulting solution has the permeation characteristics of the solvent, carrying the toxicant with it.
-
Heating: If refluxing, ensure the condenser is rated for the solvent's vapor pressure. Benzophenones have high boiling points, but the solvent will carry the vapor.
-
UV Shielding: Because benzophenones are photosensitizers, wrap reaction vessels in aluminum foil if the reaction is not light-mediated. This prevents degradation and unexpected radical formation.
Protocol C: Emergency Spill Response
-
Solid Spill: Do not sweep (creates dust).[4] Wet the powder with a low-volatility solvent (e.g., heptane) or water, then wipe up with chemically resistant pads.
-
Solution Spill: Evacuate area if solvent fumes are strong. Don Silver Shield gloves. Absorb with vermiculite or polypropylene pads.
Part 4: Disposal Logistics (The "Halogen" Rule)
Proper disposal is legally and environmentally critical due to the Fluorine atom.
-
Waste Stream: Halogenated Organic Waste .
-
Crucial Distinction: Even if the solvent is non-halogenated (e.g., Acetone), the presence of 2-Fluoro-2'-methoxybenzophenone renders the entire mixture Halogenated for incineration purposes.
-
-
Labeling: Clearly mark "Contains Fluorinated Benzophenone."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.
Part 5: Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "State of Matter" transition.
Caption: Operational safety workflow distinguishing between solid-state handling and high-risk solution-phase handling.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Benzophenone Derivatives and Toxicity. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
